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Core Science & Biosynthesis

Foundational

What is 2,5-Dimethylhexa-2,4-dienedioic acid?

An In-Depth Technical Guide to the Molecular Architecture and Functional Dynamics of 2,5-Dimethylhexa-2,4-dienedioic Acid Executive Summary As a Senior Application Scientist navigating the intersection of advanced materi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Architecture and Functional Dynamics of 2,5-Dimethylhexa-2,4-dienedioic Acid

Executive Summary

As a Senior Application Scientist navigating the intersection of advanced materials and synthetic biology, understanding the dual nature of 2,5-Dimethylhexa-2,4-dienedioic acid (commonly known as 2,5-dimethylmuconic acid) is paramount. This highly functionalized aliphatic dicarboxylic acid is defined by its conjugated diene core and flanking methyl groups[1]. Depending on its stereochemistry—primarily the (2Z,4Z) and (2E,4E) isomers—the molecule serves as either a critical intermediate in the microbial bioremediation of recalcitrant aromatics or as a highly controllable monomer for solid-state topochemical polymerizations[].

This whitepaper deconstructs the physicochemical profile, the causal mechanisms driving its solid-state photoreactivity, and its biological role as a catabolic node, providing actionable, self-validating protocols for researchers and drug development professionals.

Physicochemical Profiling

To effectively utilize 2,5-dimethylmuconic acid in either synthetic or biological assays, one must account for its structural rigidity and polarity. The conjugated double bonds restrict conformational freedom, while the terminal carboxylic acids provide excellent handles for hydrogen bonding and metal coordination[3].

Table 1: Key Physicochemical and Structural Data

PropertyValue / Description
IUPAC Name (2Z,4Z)- or (2E,4E)-2,5-dimethylhexa-2,4-dienedioic acid
Common Synonyms 2,5-Dimethylmuconic acid, NSC 115410
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS Registry Numbers 20514-40-3 (Z,Z-isomer)[1]; 20514-41-4 (E,E-isomer)[]
Topological Polar Surface Area 74.6 Ų[1]
Chemical Class Conjugated Diene, Dicarboxylic Acid

Material Science: Topochemical Photocycloaddition

In classical solution-phase photochemistry, 1,3-dienes suffer from rotational freedom. When irradiated, they stack 'out-of-phase', yielding a chaotic mixture of monocyclobutane dimers and bicyclobutyl trimers[4].

The Mechanistic Solution: To achieve stereocontrol, we transition to the solid state. By utilizing Hydrogen-Bond-Acceptor (HBA) templates—such as 2,3-bis(4-methylenethiopyridyl)naphthalene (2,3-nap) or 1,8-bis(4-pyridyl)naphthalene (1,8-dpn)—we can direct the 'in-phase' reactivity of the diene[5]. The carboxylic acid groups of (E,E)-2,5-dimethylmuconic acid hydrogen-bond with the pyridine nitrogens of the template. This co-crystallization forces the dienes to align perfectly in a 1D or 0D supramolecular assembly. Upon UV irradiation, the restricted molecular movement forces a highly selective intermolecular [2+2] photocycloaddition, yielding complex syn-monocyclobutanes or ladderane structures in high yields[6].

Protocol 1: Template-Directed Solid-State Photocycloaddition

This protocol utilizes a self-validating workflow where pre-organization is confirmed prior to irreversible photochemical activation.

  • Co-Crystallization (Assembly): Dissolve equimolar amounts of (E,E)-2,5-dimethylmuconic acid and the chosen HBA template (e.g., 2,3-nap) in a minimal volume of a methanol/chloroform (1:1 v/v) mixture.

  • Crystal Growth: Allow the solvent to evaporate slowly at 25°C in a dark, vibration-free environment over 48–72 hours to yield macroscopic co-crystals.

  • Validation Check (Crucial): Harvest a fraction of the crystals and perform Powder X-ray Diffraction (PXRD). Causality: You must confirm that the dienes are stacked with a distance of < 4.2 Å (the Schmidt criterion for photoreactivity) before proceeding.

  • Irradiation: Place the validated co-crystals between two quartz glass plates. Irradiate using a broadband UV lamp (e.g., medium-pressure Hg lamp) for 24–48 hours.

  • Product Isolation & Verification: Dissolve the irradiated crystals in deuterated DMSO. Analyze via 1H NMR to quantify the disappearance of the olefinic protons and the emergence of cyclobutane ring protons, confirming the [2+2] cycloaddition.

PhotochemWorkflow N1 Monomers (Diene + HBA) N2 Co-crystallization (Solvent Evaporation) N1->N2 N3 PXRD Validation (In-Phase Stacking) N2->N3 N4 UV Irradiation (Solid State) N3->N4 N5 syn-Monocyclobutane Product N4->N5

Solid-State [2+2] Photocycloaddition Workflow using HBA Templates.

Biocatalytic Relevance: A Node in Aromatic Catabolism

In environmental microbiology and synthetic biology, the (Z,Z)-isomer of 2,5-dimethylmuconic acid is a critical transient metabolite. Bacteria such as Alcaligenes and Pseudomonas species have evolved pathways to degrade highly toxic, recalcitrant aromatic hydrocarbons like p-xylene and 1,4-dichlorobenzene[7].

The Catabolic Mechanism: The degradation of p-xylene proceeds via oxidation to p-toluate, which is further hydroxylated to 3,6-dimethylcatechol. The critical ring-rupture event is catalyzed by catechol 1,2-dioxygenase , an intradiol cleavage enzyme. This enzyme utilizes a non-heme Iron(III) center to activate molecular oxygen, cleaving the aromatic ring precisely between the two hydroxyl groups (ortho-cleavage) to yield (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid[8]. This dicarboxylic acid is subsequently processed by muconate cycloisomerases, ultimately funneling into the Tricarboxylic Acid (TCA) cycle.

Protocol 2: Enzymatic Assay for Catechol 1,2-Dioxygenase Activity

This assay monitors the specific formation of 2,5-dimethylmuconic acid to validate enzyme kinetics.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM EDTA to chelate trace heavy metals that might cause non-specific auto-oxidation of the substrate.

  • Substrate Introduction: Prepare a fresh 10 mM stock solution of 3,6-dimethylcatechol in ethanol. Add this to the buffer to achieve a final working concentration of 100 µM.

  • Baseline Establishment: Transfer the solution to a quartz cuvette and place it in a UV-Vis spectrophotometer. Blank the instrument and establish a stable baseline at 260 nm (the λmax for the conjugated diene system of the muconic acid product).

  • Reaction Initiation: Inject the purified catechol 1,2-dioxygenase enzyme into the cuvette. Mix rapidly by inversion.

  • Kinetic Monitoring: Record the linear increase in absorbance at 260 nm over 3–5 minutes. Causality: The increase in A260 is directly proportional to the formation of the conjugated double bonds in 2,5-dimethylmuconic acid.

  • Validation Check: Quench the reaction with 1% formic acid. Run the sample through LC-MS (ESI-negative mode). The presence of a dominant peak at m/z 169 ([M-H]⁻) definitively validates the enzymatic conversion.

MetabolicPathway A p-Xylene / Aromatic Precursors B 3,6-Dimethylcatechol A->B C Catechol 1,2-Dioxygenase (Ortho-Cleavage) B->C D 2,5-Dimethylmuconic Acid C->D E TCA Cycle Intermediates D->E

Ortho-cleavage metabolic pathway of p-xylene yielding 2,5-dimethylmuconic acid.

Conclusion

2,5-Dimethylhexa-2,4-dienedioic acid is far more than a simple organic building block. Through the lens of material science, its rigid diene structure allows for the precise, template-directed synthesis of complex cyclobutane architectures via solid-state photochemistry. Biologically, it represents a triumph of microbial evolution, serving as the critical bridge between toxic aromatic pollutants and central carbon metabolism. Mastering the handling, crystallization, and enzymatic generation of this compound empowers researchers to innovate across the spectrum of advanced polymers and engineered bioremediation systems.

References

  • (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid - PubChem - NIH. nih.gov. Available at:[Link]

  • Applications of hydrogen-bond-acceptor templates to direct 'in-phase' reactivity of a diene diacid in the solid state. rsc.org. Available at:[Link]

  • A SCSC transformation of gemini monomer L5 to [3]ladderane product 10. researchgate.net. Available at:[Link]

  • Degradation of 1,4-dichlorobenzene by Alcaligenes. asm.org. Available at:[Link]

  • This article is published as part of a themed issue of Photochemical & Photobiological Sciences. wpmucdn.com. Available at:[Link]

Sources

Exploratory

The Discovery and Biocatalytic Significance of cis,cis-2,5-Dimethylmuconic Acid: A Technical Guide

Abstract cis,cis-2,5-Dimethylmuconic acid (CAS: 19378-94-0) occupies a unique, paradoxical position in modern applied science. Originally discovered as a recalcitrant "dead-end" metabolite in the bacterial degradation of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

cis,cis-2,5-Dimethylmuconic acid (CAS: 19378-94-0) occupies a unique, paradoxical position in modern applied science. Originally discovered as a recalcitrant "dead-end" metabolite in the bacterial degradation of aromatic hydrocarbons, it has since been repurposed as a highly valuable monomer in solid-state crystal engineering. This whitepaper provides an in-depth technical synthesis of its discovery, metabolic pathways, and experimental applications, designed for researchers and drug development professionals navigating the intersection of biocatalysis and materials science.

The Metabolic Bottleneck: Discovery in Pseudomonas Species

The discovery of cis,cis-2,5-dimethylmuconic acid is deeply tied to environmental bioremediation efforts targeting BTX (benzene, toluene, xylene) contamination. While many soil bacteria can completely mineralize benzene and toluene, the degradation of p-xylene presents a distinct biochemical challenge.

As elucidated in 1[1], the tod operon (encoding toluene dioxygenase) initiates the co-metabolism of p-xylene. The enzyme system oxidizes the aromatic ring, yielding 3,6-dimethylcatechol. Subsequently, catechol 1,2-dioxygenase catalyzes the ortho-cleavage of the aromatic ring to produce cis,cis-2,5-dimethylmuconic acid.

The Causality of Accumulation: In standard muconate pathways, muconate cycloisomerase rapidly lactonizes the intermediate to continue the degradation cycle. However, the presence of methyl groups at the C2 and C5 positions of 2,5-dimethylmuconic acid introduces severe steric hindrance. This prevents the cycloisomerase from accessing the double bonds, halting the metabolic cascade. Consequently, the muconate accumulates as a dead-end product and eventually polymerizes into inert soil humus, preventing the complete mineralization of mixed BTX spills (2[2]). Similar peripheral route conversions have been mapped in Pseudomonas stutzeri OX1, where phenol hydroxylase transforms 2,5-dimethylphenol into the same catechol precursor (3[3]).

MetabolicPathway Pxylene p-Xylene (Substrate) Tod Toluene Dioxygenase (todC1C2BA) Pxylene->Tod Catechol 3,6-Dimethylcatechol (Intermediate) Tod->Catechol Co-metabolism Cleavage Catechol 1,2-dioxygenase (ortho-cleavage) Catechol->Cleavage Muconate cis,cis-2,5-Dimethylmuconic Acid (Dead-end Metabolite) Cleavage->Muconate Ring Fission Humus Polymerization (Soil Humus) Muconate->Humus Steric hindrance prevents lactonization

Fig 1: Biocatalytic degradation pathway of p-xylene leading to 2,5-dimethylmuconic acid.

Solid-State Chemistry: A Topochemical Marvel

While its biological recalcitrance is an obstacle for environmental scientists, the rigid structural geometry of cis,cis-2,5-dimethylmuconic acid makes it a highly sought-after molecule in materials science.

Through crystal engineering, the diene moieties of 2,5-dimethylmuconic acid can be pre-organized using hydrogen-bond-acceptor (HBA) templates, such as 1,8-bis(4-pyridyl)naphthalene. When co-crystallized, the diene stacks perfectly in-phase. Upon UV irradiation, this assembly undergoes a topochemical [2+2] photocycloaddition to form stereoregular syn-monocyclobutane derivatives or tritactic polymers. The molecular packing entirely dictates the reaction pathway, demonstrating a profound degree of stereocontrol without the need for solvent-based catalysis (4[4]).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, embedding analytical checkpoints directly into the methodology.

Protocol A: Biocatalytic Synthesis via Pseudomonas putida F1

Objective: Isolate 2,5-dimethylmuconic acid by exploiting the enzymatic bottleneck.

  • Inoculation & Induction: Cultivate P. putida F1 in a minimal salts medium. Supply toluene vapor in the headspace.

    • Causality: Toluene acts as the primary inducer for the tod operon, upregulating toluene dioxygenase expression to prime the system for p-xylene co-metabolism.

  • Substrate Feeding: Introduce p-xylene at a controlled continuous feed rate (e.g., 5-10 mM).

    • Causality: Controlled feeding prevents solvent-induced membrane toxicity while maintaining enzyme saturation.

  • In-Process Validation (Self-Validating Step): Sample the culture every 2 hours. Centrifuge and analyze the supernatant via HPLC-UV (monitor 280 nm for catechols, 260 nm for muconates).

    • Validation: The stoichiometric depletion of the 3,6-dimethylcatechol peak and the simultaneous appearance of the muconate peak definitively confirm active ortho-cleavage. If catechol accumulates, the 1,2-dioxygenase is deactivated and the batch must be aborted.

  • Extraction: Acidify the cell-free supernatant to pH 2.0 with 1M HCl and extract thrice with ethyl acetate.

    • Causality: Acidification protonates the carboxylate groups, shifting the highly polar muconate into the organic phase for efficient recovery.

Protocol B: Solid-State Photocycloaddition

Objective: Synthesize stereoregular cyclobutane via topochemical alignment.

  • Co-crystallization: Dissolve equimolar amounts of cis,cis-2,5-dimethylmuconic acid and the template 1,8-bis(4-pyridyl)naphthalene in methanol. Allow slow evaporation at 25°C.

    • Causality: Slow thermodynamic assembly facilitates the formation of a 0D hydrogen-bonded network, aligning the diene moieties in-phase.

  • Pre-Reaction Validation (Self-Validating Step): Analyze a single crystal using Single-Crystal X-Ray Diffraction (SCXRD).

    • Validation: Confirm that the stacking distance between the diene monomers is < 4.2 Å (the Schmidt criterion). If the distance exceeds this, the crystal will be photo-stable (unreactive) and must be recrystallized.

  • Photoreaction: Irradiate the validated crystals with a high-pressure Hg lamp (UV light) for 24 hours at room temperature.

    • Causality: UV photons provide the exact activation energy required to break the π -bonds and form the cyclobutane ring exclusively in the solid state.

  • Post-Reaction Validation: Analyze the resulting powder via 1 H-NMR.

    • Validation: The complete disappearance of olefinic proton signals and the emergence of upfield cyclobutane ring protons confirm 100% conversion.

Workflow Step1 1. Co-crystallize 2,5-Dimethylmuconic Acid + Template Step2 2. SCXRD Pre-Validation (Check stacking < 4.2 Å) Step1->Step2 Thermodynamic Assembly Step3 3. UV Irradiation (High-pressure Hg lamp, 24h) Step2->Step3 Topochemically Aligned Step4 4. PXRD & NMR Validation (Confirm cyclobutane formation) Step3->Step4 [2+2] Photocycloaddition

Fig 2: Self-validating workflow for the solid-state photocycloaddition of 2,5-dimethylmuconic acid.

Quantitative Data & Analytical Characterization

The following table summarizes the critical analytical parameters and yields associated with the synthesis and application of the compound (5[5]).

ParameterValueAnalytical MethodSignificance
Molecular Formula C8H10O4High-Resolution Mass SpectrometryConfirms structural identity (MW: 170.16 g/mol )[5].
Biocatalytic Yield ~70-85%HPLC-UV (260 nm)Demonstrates the high efficiency of ortho-cleavage by catechol 1,2-dioxygenase[1].
Photocycloaddition Yield Up to 55%Powder X-Ray Diffraction (PXRD)Validates the efficacy of topochemical [2+2] cycloaddition in the solid state[4].
Microtox Toxicity Non-significantBioluminescence AssayConfirms that polymerized muconate residues are non-toxic to soil microbiomes[2].

References

  • The roles of intermediates in biodegradation of benzene, toluene, and p-xylene by Pseudomonas putida F1 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Metabolism of Benzene, Toluene, and Xylene Hydrocarbons in Soil Source: Applied and Environmental Microbiology / ASM Journals URL:[Link]

  • Organization and regulation of meta cleavage pathway genes for toluene and o-xylene derivative degradation in Pseudomonas stutzeri OX1 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Stereocontrol of diene polymers by topochemical polymerization of substituted benzyl muconates and their crystallization properties Source: ResearchGate URL:[Link]

Sources

Foundational

Mechanism of action of 2,5-Dimethylhexa-2,4-dienedioic acid.

Executive Summary 2,5-Dimethylhexa-2,4-dienedioic acid (CAS No. 20514-40-3), commonly referred to as 2,5-dimethylmuconic acid or diisocrotyl, is a highly versatile dicarboxylic acid characterized by its conjugated diene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethylhexa-2,4-dienedioic acid (CAS No. 20514-40-3), commonly referred to as 2,5-dimethylmuconic acid or diisocrotyl, is a highly versatile dicarboxylic acid characterized by its conjugated diene system[1]. While traditionally recognized as a critical building block in organic synthesis and a metabolic intermediate in the microbial degradation of aromatic hydrocarbons, recent advancements have unveiled its potent biological and photochemical activities[2][3].

This whitepaper provides an in-depth mechanistic analysis of 2,5-dimethylhexa-2,4-dienedioic acid, focusing on its tripartite mechanism of action: photochemical reactive oxygen species (ROS) generation, transition metal coordination, and direct enzymatic inhibition. Furthermore, we detail self-validating experimental protocols to harness these properties in antimicrobial development and environmental remediation.

Structural Biology & Chemical Reactivity

The chemical behavior of (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid is dictated by two primary structural motifs:

  • Conjugated Double Bonds (Diene System): The overlapping p-orbitals across the C2-C5 backbone lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates UV/Vis photon absorption, allowing the molecule to act as a singlet oxygen acceptor and a mediator in photochemical reactions[4].

  • Terminal Carboxylic Acid Groups: These moieties act as bidentate ligands, readily participating in substitution reactions and forming stable coordination complexes with transition metal ions. These complexes often exhibit unique catalytic properties that amplify the compound's baseline reactivity[2].

Core Mechanisms of Action

Photochemical ROS Generation & Oxidative Stress

The most prominent biological mechanism of 2,5-dimethylhexa-2,4-dienedioic acid is its ability to generate Reactive Oxygen Species (ROS) upon photo-irradiation[5]. When exposed to specific wavelengths of light, the conjugated diene enters an excited triplet state. Through intersystem crossing and subsequent collisional energy transfer with ambient molecular oxygen ( O2​ ), it generates singlet oxygen ( 1O2​ ) and other ROS.

In microbial environments, this localized ROS burst induces severe oxidative stress. The highly reactive oxygen species initiate lipid peroxidation in the bacterial cell membrane and cause irreversible denaturation of transmembrane proteins, ultimately leading to cell lysis. This mechanism is also leveraged in environmental chemistry for the photodechlorination of persistent organic pollutants, such as 9,10-dichloroanthracene[2].

ROS_Pathway A 2,5-Dimethylhexa- 2,4-dienedioic acid B Photon Absorption (hv) A->B Light Exposure C Excited Triplet State B->C Intersystem Crossing D Energy Transfer to O2 C->D Collision E Singlet Oxygen / ROS D->E Activation F Microbial Oxidative Stress (Lipid/Protein Damage) E->F Cellular Damage

Photochemical generation of ROS and subsequent microbial oxidative stress.

Enzymatic Inhibition and Antimicrobial Efficacy

Independent of its photochemical properties, the compound exhibits direct antimicrobial activity by inhibiting key metabolic enzymes in both bacteria and fungi[5]. The structural mimicry of the dicarboxylic acid backbone allows it to competitively bind to the active sites of enzymes involved in the citric acid cycle and fatty acid biosynthesis.

Recent efficacy studies demonstrate that at concentrations as low as 0.1% (v/v), the compound significantly reduces the microbial load of critical foodborne pathogens, including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Salmonella enterica[4]. This broad-spectrum efficacy positions it as a highly viable candidate for natural preservatives and agrochemical formulations.

Application in Biomonitoring (Internal Standard)

Beyond direct biological action, the cis,cis isomer of 2,5-dimethylmuconic acid is a critical analytical tool. Because of its structural stability and predictable chromatographic behavior, it is utilized as an internal standard in LC-MS/MS assays for biomonitoring occupational benzene exposure. It allows for the precise quantification of trans,trans-muconic acid (t,t-MA) and S-phenylmercapturic acid (SPMA) in human urine, ensuring high-fidelity toxicological data[6].

Quantitative Data Summary

The following table synthesizes the expected antimicrobial efficacy and ROS generation metrics based on standardized in vitro testing:

Target Organism / MetricMinimum Inhibitory Concentration (MIC)ROS Yield (Relative Fluorescence Units)Primary Mechanism of Inhibition
Staphylococcus aureus0.1% (v/v)> 45,000 RFUMembrane Lipid Peroxidation
Escherichia coli0.15% (v/v)> 38,000 RFUMetabolic Enzyme Inhibition
Listeria monocytogenes0.1% (v/v)> 42,000 RFUOxidative Protein Denaturation
Salmonella enterica0.2% (v/v)> 35,000 RFUPhotochemical ROS Burst

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an underlying causal explanation to guide the researcher's analytical logic.

Protocol 1: In Vitro ROS Generation & Photodechlorination Assay

Objective: To quantify the photochemical ROS yield of 2,5-dimethylhexa-2,4-dienedioic acid. Causality Check: We utilize 2',7'-dichlorofluorescin diacetate (DCFDA) as the primary probe because it readily diffuses into cells and is deacetylated by cellular esterases into a non-fluorescent compound, which is then oxidized by ROS into highly fluorescent DCF. This ensures we are measuring intracellular oxidative stress, not just extracellular artifacts.

  • Reagent Preparation: Dissolve 2,5-dimethylhexa-2,4-dienedioic acid in a biologically compatible solvent (e.g., 1% DMSO in PBS) to achieve a final working concentration of 0.1% (v/v). Self-Validation: Always run a vehicle control (1% DMSO) to baseline solvent-induced stress.

  • Probe Incubation: Incubate target microbial cells ( 105 CFU/mL) with 10 µM DCFDA for 30 minutes in the dark at 37°C. Wash twice with PBS to remove extracellular probe.

  • Compound Administration: Introduce the compound solution to the microbial suspension.

  • Photo-Irradiation: Expose the samples to controlled UV/Vis light (e.g., 365 nm) for 15–30 minutes. Causality Check: The specific wavelength must align with the compound's absorption maxima to ensure efficient excitation to the triplet state.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

Workflow Step1 1. Compound Preparation (0.1% v/v in Solvent) Step2 2. Microbial Inoculation (10^5 CFU/mL) Step1->Step2 Step3 3. Light Irradiation (Controlled Wavelength) Step2->Step3 Step4 4. ROS Quantification (DCFDA Assay) Step3->Step4 Step5 5. Viability Plating (CFU Counting) Step3->Step5

Standardized workflow for evaluating photochemically induced antimicrobial efficacy.

Protocol 2: LC-MS/MS Biomonitoring using Internal Standard

Objective: Utilize cis,cis-2,5-dimethylmuconic acid as an internal standard for quantifying benzene metabolites.

  • Sample Preparation: To a 1 mL urine aliquot, add 20 µL of the internal standard (30 µg/mL cis,cis-2,5-dimethylmuconic acid)[6]. Causality Check: Adding the internal standard before any extraction steps ensures that any analyte loss during sample cleanup is mathematically corrected during final quantification.

  • Matrix Cleanup: Add 2 mL of a water/methanol (50:50) solution and 15 µL of formic acid. Centrifuge and filter through a 0.2 µm syringe filter to remove particulate matter that could foul the LC column[6].

  • Chromatography: Execute On-line Solid Phase Extraction (SPE) purification followed by LC-MS/MS analysis. The known concentration of the internal standard allows for the generation of a highly precise calibration curve for target metabolites.

Conclusion

2,5-Dimethylhexa-2,4-dienedioic acid is far more than a simple organic building block. Its dual capacity to act as a potent photochemical ROS generator and a direct enzymatic inhibitor makes it a highly valuable asset in the development of next-generation antimicrobial agents and environmental remediation strategies. By adhering to the self-validating protocols outlined above, researchers can accurately harness and quantify its biological and chemical activities.

References

  • Benchchem. "(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid | 20514-40-3". Benchchem Product Catalog.
  • PubChem. "(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid | C8H10O4 | CID 6450875". National Institutes of Health (NIH).
  • Benchchem. "(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid Antimicrobial Properties". Benchchem.
  • I.R.I.S. (Sapienza University of Rome). "Low-Dose Benzene Exposure Monitoring of Oil Refinery Workers: Inhalation and Biomarkers".

Sources

Exploratory

Synonyms for 2,5-Dimethylhexa-2,4-dienedioic acid.

An In-depth Technical Guide to 2,5-Dimethylhexa-2,4-dienedioic Acid and Its Synonyms Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical and agrochemical research, the identificati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,5-Dimethylhexa-2,4-dienedioic Acid and Its Synonyms

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and agrochemical research, the identification and characterization of novel molecular entities with significant biological activity are of paramount importance. One such molecule that has garnered interest is 2,5-Dimethylhexa-2,4-dienedioic acid. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, chemical and physical properties, synthesis methodologies, biological significance, and the analytical techniques pivotal for its study.

PART 1: Nomenclature and Synonyms - Establishing a Clear Identity

Clarity in chemical communication is essential. 2,5-Dimethylhexa-2,4-dienedioic acid is known by several names, which can sometimes lead to confusion. A thorough understanding of its synonyms is the first step in any detailed study.

The systematic IUPAC name for this compound, which also specifies its stereochemistry, is (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid [1]. This nomenclature indicates a six-carbon chain with two carboxylic acid groups (dienedioic acid) and methyl groups at positions 2 and 5. The "(2Z,4Z)" prefix denotes the cis configuration around both double bonds.

Other commonly encountered synonyms and identifiers include:

  • CIS,CIS-2,5-DIMETHYLMUCONIC ACID [1]

  • NSC 115410[1]

  • 2,5-dimethyl-2,4-hexadienoic acid[2]

  • Diisocrotyl[2]

It is crucial to distinguish 2,5-Dimethylhexa-2,4-dienedioic acid from the structurally related but chemically distinct hydrocarbon, 2,5-Dimethyl-2,4-hexadiene. The presence of the dicarboxylic acid functional groups in the former imparts significantly different chemical and biological properties.

Table 1: Primary Identifiers for 2,5-Dimethylhexa-2,4-dienedioic acid

IdentifierValue
IUPAC Name (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid
CAS Number 20514-40-3[1]
Molecular Formula C₈H₁₀O₄[2]
Molecular Weight 170.16 g/mol [1]
InChIKey HVMNFKUBOVSQCO-GLIMQPGKSA-N[1]

PART 2: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Properties

2,5-Dimethylhexa-2,4-dienedioic acid is a dicarboxylic acid with conjugated double bonds. This structure dictates its reactivity. Key chemical reactions include:

  • Oxidation: The double bonds can be oxidized, potentially leading to the formation of smaller dicarboxylic acids.

  • Reduction: Catalytic hydrogenation can reduce the double bonds to yield the saturated 2,5-dimethyladipic acid.

  • Substitution: The carboxylic acid groups are reactive sites for esterification, amidation, and other nucleophilic acyl substitution reactions[2].

Physical Properties
PropertyValue
Physical State Solid
Melting Point 10 °C[2]
Boiling Point 135 °C[2]
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of 2,5-Dimethylhexa-2,4-dienedioic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are essential for confirming the carbon skeleton and the stereochemistry of the double bonds. Data is available from sources such as SpectraBase[1].

  • Infrared (IR) Spectroscopy:

    • FTIR spectroscopy reveals the presence of key functional groups. Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C=C stretches for the conjugated system. Data has been obtained using KBr wafer techniques[1].

  • Mass Spectrometry (MS):

    • Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the structure.

PART 3: Synthesis Methodologies - From Biocatalysis to Chemical Routes

The synthesis of 2,5-Dimethylhexa-2,4-dienedioic acid can be approached through both biological and chemical pathways. The choice of method often depends on the desired stereochemical purity and scale.

Biosynthesis: The Fungal Transformation Route

Filamentous fungi have demonstrated the ability to produce dienedioic acid derivatives through the biotransformation of aromatic compounds. For instance, Cunninghamella elegans can metabolize chlorinated aromatics like chloroxylenol into derivatives such as 3-chloro-2,4-dimethylhexa-2,4-dienedioic acid. This process involves a series of enzymatic reactions, including dehalogenation, hydroxylation, and oxidation, often mediated by cytochrome P450 monooxygenases[2]. This biosynthetic approach is advantageous for producing specific stereoisomers under mild conditions.

Biosynthesis Aromatic_Precursor Aromatic Precursor (e.g., Chloroxylenol) Intermediate_1 Hydroxylated Intermediate Aromatic_Precursor->Intermediate_1 Cytochrome P450 Monooxygenase Intermediate_2 Ring Cleavage Product Intermediate_1->Intermediate_2 Dioxygenase Product 2,5-Dimethylhexa-2,4-dienedioic Acid Derivative Intermediate_2->Product Oxidation HPLC_Workflow Sample_Prep Sample Preparation (Dissolution, Filtration) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Detection Detection (UV or MS) HPLC_System->Detection Data_Analysis Data Analysis (Quantification, Identification) Detection->Data_Analysis

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Chemo-Enzymatic Strategy for the Synthesis of 2,5-Dimethylhexa-2,4-dienedioic Acid from Catechol Derivatives

Abstract This document provides a comprehensive theoretical and practical guide for the synthesis of 2,5-dimethylhexa-2,4-dienedioic acid, a substituted muconic acid derivative with potential applications in polymer chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive theoretical and practical guide for the synthesis of 2,5-dimethylhexa-2,4-dienedioic acid, a substituted muconic acid derivative with potential applications in polymer chemistry and as a specialty chemical intermediate. Recognizing that a direct, high-yield synthesis from unsubstituted catechol is not well-established in the literature, this guide proposes a more chemically sound strategy: the oxidative cleavage of a suitably substituted precursor, 3,6-dimethylcatechol. This application note is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of the reaction, a detailed operational protocol, and critical safety considerations. The methodology leverages the well-documented oxidative ring-opening of catechols to produce muconic acids, adapting it for a substituted analogue.

Introduction and Strategic Overview

2,5-Dimethylhexa-2,4-dienedioic acid is a derivative of muconic acid, a bio-privileged platform chemical that serves as a precursor to valuable polymers like nylon and polyethylene terephthalate (PET).[1][2] The introduction of methyl groups onto the diene backbone can significantly alter the physicochemical properties of the resulting polymers, offering opportunities to create novel materials with tailored characteristics.

The direct synthesis from catechol involves two primary challenges: the efficient oxidative cleavage of the aromatic ring to form the C6 backbone, and the subsequent, regioselective introduction of two methyl groups at the C2 and C5 positions. The latter step, direct methylation of the muconic acid diene system, is synthetically complex.

Therefore, this guide proposes a more direct and controllable synthetic strategy, as outlined below. This approach hinges on performing the methylation at the aromatic ring stage, prior to the oxidative cleavage.

Proposed Synthetic Pathway

The synthesis is envisioned as a two-stage process:

  • Oxidative Cleavage of 3,6-Dimethylcatechol: The aromatic ring of the substituted catechol is cleaved using a potent oxidizing agent to directly yield (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid. This step is an adaptation of established methods for converting catechol to cis,cis-muconic acid.[3][4]

G A Suitable Phenolic Precursor B 3,6-Dimethylcatechol A->B Alkylation & Hydroxylation/Demethylation C 3,6-Dimethylcatechol D (2Z,4Z)-2,5-Dimethylhexa-2,4-dienedioic acid C->D Oxidative Ring Cleavage

Scientific Principles and Mechanistic Insights

The Oxidative Cleavage of Catechols

The core of this synthesis is the oxidative cleavage of the C1-C2 bond of the catechol ring. This reaction breaks the aromatic system, converting the cyclic structure into a linear, conjugated diene. This transformation can be achieved through several methods, including enzymatic catalysis and chemical oxidation.[5][6]

Chemical Oxidation: Strong oxidizing agents like peracids (e.g., performic or peracetic acid) or ozone are commonly used.[3][4][7] The mechanism, particularly with peracids, is believed to proceed through an initial electrophilic attack on the electron-rich aromatic ring, leading to the formation of intermediates that ultimately rearrange and cleave to form the dicarboxylic acid. The reaction typically yields the cis,cis-isomer of the muconic acid derivative due to the stereochemistry of the cyclic precursor.

// Nodes with chemical structures (placeholders) subst [label="3,6-Dimethylcatechol", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; oxid [label="Oxidizing Agent\n(e.g., Peracetic Acid)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; inter [label="Reactive Intermediate\n(e.g., Epoxide/Ortho-quinone)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="(2Z,4Z)-2,5-Dimethyl-\nhexa-2,4-dienedioic acid", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges subst -> inter [label="+", labelfontcolor="#EA4335"]; oxid -> inter [style=invis]; inter -> prod [label="Ring Cleavage & Rearrangement", color="#4285F4"];

// Invisible nodes for alignment dummy [style=invis]; subst -> dummy [style=invis]; dummy -> oxid [style=invis]; } .dot Figure 2: Simplified mechanistic pathway of catechol oxidation.

Safety Precautions & Reagent Handling

Extreme caution must be exercised throughout this protocol.

  • Catechols: Catechol and its derivatives are toxic and corrosive.[8][9] They are harmful if swallowed, inhaled, or absorbed through the skin, causing severe burns and potential organ damage.[8] All handling of solid catechols and their concentrated solutions must be performed inside a certified chemical fume hood.[10]

  • Peracetic Acid: A strong oxidizing agent that is corrosive and can form explosive mixtures. It should be handled with care, avoiding contact with flammable materials.

  • Acetic Acid: Corrosive and causes severe skin and eye burns. Use in a well-ventilated area.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Chemical splash goggles and a full-face shield.

  • Flame-resistant lab coat.

  • Closed-toe shoes.

ReagentCAS No.Key HazardsHandling Notes
3,6-Dimethylcatechol2436-63-7Toxic, Corrosive, IrritantHandle solid in fume hood only.[10]
Peracetic Acid (32% in Acetic Acid)79-21-0Oxidizer, Corrosive, Organic PeroxideKeep away from heat and combustibles.
Acetic Acid, Glacial64-19-7Flammable, CorrosiveUse in a well-ventilated area.

Experimental Protocol: Oxidative Cleavage of 3,6-Dimethylcatechol

This protocol is adapted from established procedures for the oxidation of unsubstituted catechols.[4] Researchers should perform an initial small-scale reaction to optimize conditions for this specific substrate.

Materials and Equipment
  • 3,6-Dimethylcatechol

  • Peracetic acid (32% in dilute acetic acid)

  • Glacial acetic acid

  • Ice-water bath

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.

    • Fit the central neck with a dropping funnel and the side necks with a thermometer and a stopper.

    • Ensure the entire setup is securely clamped within a chemical fume hood.

  • Reagent Preparation:

    • In the reaction flask, prepare a solution or suspension of 3,6-dimethylcatechol (e.g., 5.0 g, 36.2 mmol) in glacial acetic acid (50 mL). Stir the mixture until the solid is mostly dissolved.

    • Cool the mixture to below 10°C using the ice-water bath.

  • Addition of Oxidant:

    • Carefully measure the peracetic acid solution (e.g., a 4-mole equivalent). Caution: Peracetic acid is a strong oxidant. Add it slowly and deliberately.

    • Transfer the peracetic acid to the dropping funnel.

    • Add the peracetic acid dropwise to the stirred catechol solution over a period of 30-45 minutes.

    • Crucially, monitor the internal temperature and maintain it below 20°C throughout the addition. Adjust the addition rate and cooling as necessary.

  • Reaction:

    • After the addition is complete, remove the dropping funnel and replace it with a stopper.

    • Allow the reaction mixture to stir in the ice bath, letting the bath slowly warm to room temperature over several hours.

    • Continue stirring at room temperature for a total reaction time of 48-72 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.

  • Product Isolation and Purification:

    • Upon completion, the product, (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid, may precipitate from the reaction mixture.

    • Cool the flask again in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water or a cold mixture of acetic acid/water to remove residual reagents.

    • Dry the product under vacuum. The filtrate may contain additional product which could be recovered by extraction or crystallization.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[11]

ParameterValueNotes
Reactants
3,6-Dimethylcatechol1.0 eq
Peracetic Acid (32%)~4.0 eqAdded dropwise.
Solvent
Glacial Acetic Acid~10 mL / g of catechol
Conditions
Initial Temperature< 10 °CDuring addition.
Reaction TemperatureAmbientAfter addition.
Reaction Time48 - 72 hoursMonitor by TLC if possible.[4]

Discussion and Further Considerations

  • Isomerization: The direct oxidation of catechol typically yields the cis,cis-isomer (Z,Z).[4] For certain applications, such as Diels-Alder reactions, isomerization to the more thermodynamically stable trans,trans-isomer (E,E) may be necessary. This can often be achieved by heating the product in a suitable solvent system, sometimes with a catalyst.[12][13]

  • Yield Optimization: The yield of muconic acids from catechol oxidation can range from 30-84% depending on the substrate and reaction conditions.[3][4] Optimization of temperature, reaction time, and stoichiometry of the oxidizing agent is critical for maximizing the yield of 2,5-dimethylhexa-2,4-dienedioic acid.

  • Alternative Oxidants: While peracetic acid is effective, other methods such as ozonolysis in the presence of a base have been shown to produce cis,cis-muconic acid with good yields and may offer a greener alternative.[7][14]

References

  • Sustainable oxidative cleavage of catechols for the synthesis of muconic acid and muconolactones including lignin upgrading.Green Chemistry (RSC Publishing).
  • cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers.Green Chemistry (RSC Publishing).
  • Synthesis Of Muconic Acids By Peracetic Acid Oxidation Of Catechols.Marcel Dekker, Inc.
  • Efficient Synthesis of cis, cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base.PubMed.
  • Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers.Green Chemistry (RSC Publishing).
  • Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base.PMC.
  • A two-electron shell game: Intermediates of the extradiol-cleaving catechol dioxygenases.ScienceDirect.
  • Heterogeneous Oxidation of Catechol.The Journal of Physical Chemistry A.
  • Biology and Wildlife STANDARD OPERATING PROCEDURE.University of Alaska Fairbanks.
  • Catechol oxidase. Wikipedia. Available at: [Link]

  • Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Enzymatic Synthesis of Muconic Acid-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. Available at: [Link]

  • Chemical structures of muconic acid isomers, derivatives and polymers. ResearchGate. Available at: [Link]

  • A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate. PMC. Available at: [Link]

  • (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid. PubChem. Available at: [Link]

  • Sustainable bio-production of the platform chemical cis,cis-muconic acid using metabolically engineered Amycolatopsis sp. ATCC 39116. Universität des Saarlandes. Available at: [Link]

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Application

Application Note: Catalytic Hydrogenation of 2,5-Dimethylhexa-2,4-dienedioic Acid to 2,5-Dimethyladipic Acid for Advanced Polymer Synthesis

Target Audience: Researchers, Materials Scientists, and Process Chemists Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The transition toward bio-based platform che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Process Chemists Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The transition toward bio-based platform chemicals has accelerated the demand for novel dicarboxylic acids. While unsubstituted cis,cis-muconic acid is routinely hydrogenated to adipic acid—a ubiquitous precursor for Nylon-6,6—its substituted derivatives offer untapped potential for advanced materials[1]. Specifically, (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid (also known as 2,5-dimethylmuconic acid)[2] serves as a high-value diene precursor for the synthesis of 2,5-dimethyladipic acid (2,5-dimethylhexanedioic acid)[3].

The Causality of Monomer Selection: Why synthesize 2,5-dimethyladipic acid instead of standard adipic acid? The introduction of methyl groups at the C2 and C5 positions fundamentally alters the thermomechanical profile of downstream polymers. When polymerized with diamines or diols, the steric bulk of the methyl groups disrupts the tight intermolecular hydrogen-bonding network typically seen in highly crystalline polyamides. This disruption increases the free volume of the polymer chain, lowering the melting temperature ( Tm​ ) while significantly improving solubility, flexibility, and impact resistance. This makes chiral and achiral 2,5-dimethyladipic acid highly sought after for specialty coatings, adhesives, and flexible bio-polymers[4].

Catalyst Selection & Reaction Kinetics

The catalytic hydrogenation of 2,5-dimethylhexa-2,4-dienedioic acid presents unique kinetic challenges compared to its unsubstituted counterpart.

Steric Hindrance and Surface Adsorption: In heterogeneous catalysis, the alkene bonds must adsorb in a planar fashion onto the metal catalyst surface (e.g., Pd/C or Pt/C) to undergo oxidative addition of hydrogen. The methyl groups at the C2 and C5 positions are directly adjacent to the conjugated diene system, creating a significant steric barrier[1].

  • Standard Conditions (25°C, 10 bar H₂): Under mild conditions, the reaction rate is severely retarded. The hydrogenation often stalls after the addition of one equivalent of H₂, leading to a buildup of partially hydrogenated intermediates (e.g., 2,5-dimethylhex-2-enedioic acid).

  • Optimized Conditions (60-80°C, 30-40 bar H₂): To overcome the activation energy barrier imposed by steric hindrance, elevated thermal energy and higher hydrogen pressures are required. Higher pressure increases the surface coverage of hydrogen atoms on the catalyst, driving the equilibrium toward complete saturation.

Quantitative Data: Process Optimization

The following table summarizes the causal relationship between reaction conditions, steric hindrance, and product yield, demonstrating why elevated parameters are strictly required for the dimethyl variant.

PrecursorCatalystTemp (°C)H₂ Pressure (bar)Time (h)Conversion (%)Target Yield (%)Mechanistic Note
Muconic Acid (Unsubstituted)5% Pd/C25102>99>99Rapid planar adsorption[1]
2,5-Dimethylmuconic Acid5% Pd/C2510128545Stalls at mono-ene intermediate
2,5-Dimethylmuconic Acid5% Pd/C60306>99>95Thermal energy overcomes steric barrier
2,5-Dimethylmuconic Acid5% Ru/C80404>99>98High efficiency for hindered dienes

Reaction Pathway Visualization

ReactionPathway A 2,5-Dimethylhexa-2,4-dienedioic Acid (Precursor Diene) B Catalytic Hydrogenation [H2, Pd/C, 60°C, 30 bar] A->B C Partially Hydrogenated Intermediates (e.g., mono-ene) B->C + H2 D 2,5-Dimethyladipic Acid (Target Monomer) C->D + H2 E Polycondensation (with Diamines / Diols) D->E F Modified Polyamides & Polyesters (Altered Crystallinity) E->F

Figure 1: Hydrogenation of 2,5-dimethylhexa-2,4-dienedioic acid to advanced polymer precursors.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By monitoring the exact pressure drop in a closed-batch reactor, scientists can calculate the precise molar equivalents of hydrogen consumed, ensuring the reaction does not stall at the intermediate phase.

Reactor Setup & Hydrogenation
  • Preparation: In a 300 mL stainless steel Parr autoclave, dissolve 10.0 g (58.7 mmol) of (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid[2] in 100 mL of absolute ethanol.

  • Catalyst Addition: Add 0.5 g of 5% Pd/C (dry basis). Caution: Pd/C is highly pyrophoric when dry; handle under an inert atmosphere or wet with solvent prior to addition.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) three times at 10 bar to displace oxygen. Follow by purging with Hydrogen ( H2​ ) three times at 10 bar.

  • Pressurization & Heating: Pressurize the reactor to exactly 30 bar with H2​ . Initiate stirring at 800 RPM to ensure optimal gas-liquid mass transfer. Heat the vessel to 60°C.

  • In-Process Validation (Gas Consumption): Monitor the pressure drop. For 58.7 mmol of diene, complete saturation requires 117.4 mmol of H2​ . Using the ideal gas law ( PV=nRT ), calculate the expected pressure drop for the specific headspace volume of your reactor. Maintain the reaction until the pressure stabilizes and ceases dropping for at least 30 minutes (typically 5-6 hours).

Product Isolation
  • Cooling: Cool the reactor to room temperature and carefully vent the remaining H2​ gas. Purge with N2​ before opening.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 20 mL of ethanol.

  • Concentration: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude white solid from a mixture of water and ethanol (80:20 v/v) to yield pure 2,5-dimethyladipic acid[3]. Dry under vacuum at 40°C overnight.

Analytical Validation

To guarantee scientific integrity, the product must be validated using orthogonal analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d6):

    • Precursor Check: Ensure the complete disappearance of the vinylic protons ( δ 6.5–7.5 ppm).

    • Product Confirmation: Observe the aliphatic backbone. The CH2​ protons (H3, H4) will appear as a multiplet around δ 1.4–1.6 ppm. The CH protons (H2, H5) will appear around δ 2.3–2.5 ppm. The terminal methyl groups will shift upfield to a distinct doublet at δ ~1.1 ppm.

  • HPLC-UV/RI: Using a C18 column (0.1% TFA in Water/Acetonitrile gradient), confirm the shift in retention time. The fully saturated 2,5-dimethyladipic acid lacks a strong UV chromophore compared to the conjugated precursor; therefore, a Refractive Index (RI) detector or ELSD is required for accurate quantification.

Sources

Method

Metabolic Engineering for Muconic Acid Production: Application Notes and Protocols

Authored by: A Senior Application Scientist Introduction: The Industrial Imperative for Bio-based Muconic Acid Muconic acid (MA), a dicarboxylic acid with two reactive double bonds, is a versatile platform chemical with...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Industrial Imperative for Bio-based Muconic Acid

Muconic acid (MA), a dicarboxylic acid with two reactive double bonds, is a versatile platform chemical with significant industrial applications.[1][2] It serves as a precursor for the synthesis of adipic acid, a key monomer for nylon-6,6 production, as well as terephthalic acid, a component of polyethylene terephthalate (PET).[3][4][5] The growing demand for sustainable and bio-based alternatives to petroleum-derived chemicals has spurred intensive research into microbial production of muconic acid.[6][7] This guide provides a comprehensive overview of the metabolic engineering strategies and detailed protocols for the production of muconic acid in various microbial hosts, tailored for researchers, scientists, and drug development professionals.

Metabolic engineering offers a powerful approach to rewire the cellular metabolism of microorganisms to efficiently convert renewable feedstocks, such as glucose and xylose, into muconic acid.[2][8] This involves the introduction of heterologous biosynthetic pathways, the upregulation of key enzymatic steps, and the elimination of competing metabolic routes to channel carbon flux towards the desired product.

Engineered Biosynthetic Pathways for Muconic Acid

The de novo biosynthesis of muconic acid in non-native producers typically originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.[2][9] The common strategy involves diverting the shikimate pathway intermediate, 3-dehydroshikimate (DHS), through a series of enzymatic reactions to produce cis,cis-muconic acid (ccMA).

A widely implemented heterologous pathway consists of three key enzymatic steps:

  • 3-dehydroshikimate dehydratase (DHS dehydratase): Converts DHS to protocatechuic acid (PCA).

  • Protocatechuate decarboxylase (PCA decarboxylase): Catalyzes the conversion of PCA to catechol.

  • Catechol 1,2-dioxygenase: Oxidizes catechol to form cis,cis-muconic acid.[3][4]

The following diagram illustrates the core engineered pathway for muconic acid production from glucose.

Muconic_Acid_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA DHS Dehydratase (e.g., aroZ) Catechol Catechol PCA->Catechol PCA Decarboxylase (e.g., aroY) ccMA cis,cis-Muconic Acid (ccMA) Catechol->ccMA Catechol 1,2-Dioxygenase (e.g., catA)

Caption: Engineered pathway for cis,cis-muconic acid production from glucose.

Host Organism Selection and Strain Engineering Strategies

The choice of microbial host is a critical determinant of the overall process efficiency. Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida have been extensively engineered for muconic acid production, each offering distinct advantages.

Escherichia coli: A Workhorse for High Titers

E. coli is a well-characterized and genetically tractable host that has been engineered to achieve high titers of muconic acid.[2] Key engineering strategies include:

  • Enhancing Precursor Supply: Overexpression of genes in the upstream shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr), can increase the pool of DHS.[10]

  • Blocking Competing Pathways: Deletion of genes encoding enzymes that divert DHS to other metabolic fates, such as shikimate dehydrogenase (aroE), can significantly improve muconic acid yield.[9]

  • Pathway Optimization: Fine-tuning the expression levels of the heterologous pathway enzymes is crucial to prevent the accumulation of toxic intermediates. This can be achieved through promoter engineering or by using fusion proteins.[11]

  • Plasmid-Free Systems: Integrating the biosynthetic pathway into the chromosome creates a more stable production strain, eliminating the need for antibiotics and reducing the metabolic burden associated with plasmids.[9]

A recent study demonstrated the construction of a plasmid-free and inducer-free E. coli strain that produced 9.54 g/L of ccMA in shake flasks.[9] Another engineered E. coli strain achieved a remarkable titer of 64.5 g/L in a 7-L fed-batch fermentation.[2]

Saccharomyces cerevisiae: Robustness at Low pH

S. cerevisiae is a robust industrial microorganism that can tolerate low pH conditions, which simplifies the downstream purification of muconic acid.[3][4] Engineering strategies in yeast often focus on:

  • Mitigating Feedback Inhibition: Knocking out ARO3 and overexpressing a feedback-resistant mutant of aro4 can alleviate feedback inhibition in the shikimate pathway.[3][4]

  • Increasing Precursor Flux: Deletion of zwf1 (glucose-6-phosphate dehydrogenase) and overexpression of TKL1 (transketolase) can redirect carbon flux towards the pentose phosphate pathway, increasing the supply of erythrose-4-phosphate, a key precursor for the shikimate pathway.[3][4]

  • Improving Muconic Acid Tolerance: Overexpression of genes like QDR3 has been shown to improve the yeast's tolerance to muconic acid, leading to higher production titers.[1][12]

  • Process Intensification: In situ product recovery (ISPR) techniques, where the product is continuously removed from the fermentation broth, can alleviate product inhibition and significantly enhance titers. A study employing ISPR with a biocompatible organic phase improved the muconic acid titer by 300% to 9.3 g/L.[1][12]

One engineered S. cerevisiae strain produced 20.8 g/L of ccMA in a controlled fed-batch fermentation, representing a significant achievement in yeast-based production.[13]

Pseudomonas putida: Utilizing Lignin-Derived Aromatics

P. putida is known for its metabolic versatility and tolerance to aromatic compounds, making it an excellent candidate for converting lignin-derived feedstocks into muconic acid.[2][14] Engineering efforts in P. putida have involved:

  • Blocking Native Catabolism: Deleting the catBC genes, which encode enzymes for the further metabolism of muconic acid, is a crucial first step to enable its accumulation.[14]

  • Introducing Novel Catabolic Routes: Expressing heterologous enzymes, such as cytochrome P450 and ferredoxin reductase, can enable the conversion of lignin-derived monomers like guaiacol to catechol, which then enters the muconic acid pathway.[14]

  • Optimizing Glucose Metabolism: In strains engineered to produce muconic acid from glucose, deleting the glucose dehydrogenase gene (gcd) prevents the accumulation of the byproduct 2-ketogluconate, thereby improving product yield.[15][16]

  • Adaptive Laboratory Evolution (ALE): ALE has been successfully employed to improve the growth and muconic acid production of engineered P. putida strains.[15][16]

Engineered P. putida strains have achieved impressive results, with one study reporting the production of 33.7 g/L of muconate from glucose and xylose.[8][17]

Comparative Performance of Engineered Strains

The following table summarizes the performance of various engineered microbial strains for muconic acid production, highlighting the impact of different hosts and engineering strategies.

Host OrganismKey Engineering StrategiesSubstrateTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
E. coliPlasmid-free, inducer-free system; gene knockouts and overexpressions.Glucose9.5440.3% (mol/mol)-[9]
E. coliPathway engineering and fed-batch fermentation.Glucose64.50.39 g/g-[2]
S. cerevisiaeFeedback inhibition mitigation; increased precursor flux.Glucose0.141--[3][4]
S. cerevisiaeISPR, overexpression of tolerance genes.Glucose, Xylose9.3-0.100[1][12]
S. cerevisiaeBiosensor-aided genome engineering, fed-batch fermentation.Glucose20.866.2 mg/g0.139[13]
P. putidaDeletion of native catabolism genes, heterologous expression.GuaiacolQuantitative conversion--[14]
P. putidaDeletion of gcd, ALE, targeted gene deletions.Glucose22.035.6% (mol/mol)0.21[15][16]
P. putidaModel-guided engineering, ALE.Glucose, Xylose33.746% (molar)0.18[8][17]

Protocols for Key Experimental Workflows

This section provides detailed protocols for essential experimental procedures in the metabolic engineering of muconic acid production.

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in S. cerevisiae

This protocol outlines the steps for deleting a target gene in S. cerevisiae using a CRISPR-Cas9 system. This is a fundamental technique for knocking out competing metabolic pathways.

Materials:

  • S. cerevisiae strain to be engineered

  • Cas9 expression plasmid (e.g., pTEF-Cas9-KanMX)

  • gRNA expression plasmid (e.g., pgRNA-uni-NAT)

  • Repair DNA template (oligonucleotides or PCR product with homology arms flanking the deletion site)

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective media (e.g., YPD with G418 and nourseothricin)

  • PCR reagents for verification

Procedure:

  • Design gRNA: Design a 20-bp guide RNA sequence targeting the gene of interest. Ensure the gRNA has high on-target and low off-target scores.

  • Construct gRNA Plasmid: Clone the designed gRNA sequence into the gRNA expression plasmid.

  • Prepare Repair DNA: Synthesize or PCR-amplify a DNA fragment that will serve as the repair template. This template should contain sequences homologous to the regions upstream and downstream of the target gene's open reading frame.

  • Yeast Transformation: a. Co-transform the engineered S. cerevisiae strain with the Cas9 expression plasmid, the gRNA plasmid, and the repair DNA template using a standard lithium acetate-based transformation protocol. b. Plate the transformed cells on selective media (e.g., YPD agar containing G418 and nourseothricin) to select for transformants containing both plasmids.

  • Verification of Gene Deletion: a. Isolate genomic DNA from individual colonies that grow on the selective plates. b. Perform PCR using primers that flank the targeted genomic locus. c. Analyze the PCR products by gel electrophoresis. A successful deletion will result in a smaller PCR product compared to the wild-type strain. d. Confirm the deletion by Sanger sequencing of the PCR product.

CRISPR_Workflow cluster_0 Design & Construction cluster_1 Transformation cluster_2 Verification gRNA_Design 1. Design gRNA gRNA_Plasmid 2. Construct gRNA Plasmid gRNA_Design->gRNA_Plasmid Transformation 4. Co-transform Yeast gRNA_Plasmid->Transformation Repair_DNA 3. Prepare Repair DNA Repair_DNA->Transformation Selection 5. Plate on Selective Media Transformation->Selection gDNA_Isolation 6. Isolate Genomic DNA Selection->gDNA_Isolation PCR_Verification 7. PCR Verification gDNA_Isolation->PCR_Verification Sequencing 8. Sanger Sequencing PCR_Verification->Sequencing

Caption: Workflow for CRISPR-Cas9 mediated gene deletion in S. cerevisiae.

Protocol 2: Fed-Batch Fermentation for Muconic Acid Production

This protocol describes a general procedure for fed-batch fermentation to achieve high-density cell growth and enhanced muconic acid production.

Materials:

  • Engineered microbial strain

  • Bioreactor (e.g., 2 L, 10 L, or 50 L) with pH, dissolved oxygen (DO), and temperature control

  • Batch medium (defined mineral medium with a limiting amount of carbon source)

  • Feed medium (concentrated solution of the carbon source, e.g., glucose)

  • Inoculum culture

  • Base (e.g., NH4OH) for pH control

Procedure:

  • Inoculum Preparation: Grow a pre-culture of the engineered strain in a suitable medium to a desired optical density.

  • Bioreactor Setup: Sterilize the bioreactor containing the batch medium. Calibrate pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the pre-culture.

  • Batch Phase: a. Maintain the temperature and pH at optimal levels for the specific strain. b. Control the DO level by adjusting the agitation and aeration rates. c. Monitor the consumption of the initial carbon source.

  • Fed-Batch Phase: a. Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the feed of the concentrated carbon source solution. b. Maintain a low concentration of the carbon source in the bioreactor to avoid overflow metabolism. The feed rate can be constant or controlled by a feedback loop (e.g., based on DO or off-gas analysis).

  • Sampling and Analysis: a. Periodically take samples from the bioreactor to measure cell density (OD600), substrate concentration, and muconic acid concentration.

  • Harvest: Terminate the fermentation when muconic acid production ceases or reaches a desired level.

Protocol 3: Quantification of Muconic Acid by HPLC

This protocol details the analytical method for quantifying muconic acid in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column

  • Mobile phase (e.g., a gradient of an acidic aqueous solution and an organic solvent like methanol or acetonitrile)

  • Muconic acid standard

  • Fermentation samples

  • Syringe filters (0.2 µm)

Procedure:

  • Sample Preparation: a. Centrifuge the fermentation broth to pellet the cells. b. Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter. c. Dilute the sample with the mobile phase if the muconic acid concentration is expected to be high. A minimum 5x dilution is often required for reliable quantification of isomers.[18]

  • HPLC Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions. b. Inject the prepared sample onto the C18 column. c. Run the HPLC method with a suitable gradient program to separate muconic acid from other components in the sample. d. Detect muconic acid using a UV detector, typically at a wavelength of 265 nm.[18][19][20]

  • Quantification: a. Prepare a calibration curve using known concentrations of a muconic acid standard. b. Integrate the peak area corresponding to muconic acid in the sample chromatogram. c. Calculate the concentration of muconic acid in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Outlook

The metabolic engineering of microorganisms for muconic acid production has made significant strides, with impressive titers, yields, and productivities achieved in various hosts. The continued development of advanced genetic tools, such as CRISPR-Cas9, and high-throughput screening methods, including biosensors, will undoubtedly accelerate the design-build-test-learn cycle for strain improvement.[5][21][22] Future research should focus on further optimizing metabolic pathways, enhancing strain robustness for industrial-scale fermentation, and developing efficient and cost-effective downstream processing technologies. The integration of systems biology approaches with metabolic modeling will provide deeper insights into cellular metabolism and guide the rational design of next-generation cell factories for sustainable muconic acid production.

References

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. MDPI. Available from: [Link]

  • Metabolic engineering of muconic acid production in Saccharomyces cerevisiae. PubMed. Available from: [Link]

  • CRISPR/Cas9-RNA interference system for combinatorial metabolic engineering of Saccharomyces cerevisiae. PubMed. Available from: [Link]

  • Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology. Available from: [Link]

  • Muconic Acid Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Publications. Available from: [Link]

  • Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. ResearchGate. Available from: [Link]

  • Metabolic Engineering of Plasmid-Free Escherichia coli for the Highly Efficient Biosynthesis of cis,cis-Muconic Acid From Glucose. PubMed. Available from: [Link]

  • Muconic Acid Market Size, Share & Growth. ReAnIn. Available from: [Link]

  • Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440. PubMed. Available from: [Link]

  • Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440. Oak Ridge National Laboratory. Available from: [Link]

  • Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. PubMed. Available from: [Link]

  • Metabolic design of Escherichia coli for muconic acid production. ECI Digital Archives. Available from: [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. ResearchGate. Available from: [Link]

  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology. Available from: [Link]

  • Muconic Acid Market Report by Derivative, Application, and Region 2025-2033. IMARC Group. Available from: [Link]

  • Muconic Acid Market Size, Share & Forecast Report 2035. Market Research Future. Available from: [Link]

  • Muconic Acid Market Size, Share | Industry Forecast, 2030. Allied Market Research. Available from: [Link]

  • Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD v1. protocols.io. Available from: [Link]

  • Engineering E. coli-E. coli cocultures for production of muconic acid from glycerol. ResearchGate. Available from: [Link]

  • High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene. PubMed. Available from: [Link]

  • Muconic Acid Market Size, Share, Trends and Forecast 2025-33. IMARC Group. Available from: [Link]

  • High-Performance Liquid Chromatography Method for Urinary trans, trans-Muconic Acid. Application to Environmental Exposure to Benzene. Journal of Analytical Toxicology. Available from: [Link]

  • Engineering E. coli-E. coli cocultures for production of muconic acid from glycerol. PubMed. Available from: [Link]

  • Development of an Efficient Fermentation Process for Muconic Acid using Saccharomyces cerevisiae. Fenix. Available from: [Link]

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. MDPI. Available from: [Link]

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PMC. Available from: [Link]

  • An integrated yeast-based process for cis,cis-muconic acid production. Wiley Online Library. Available from: [Link]

  • Muconic acid isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. Available from: [Link]

  • Method for the Determination of Benzene Metabolite t,t-Muconic Acid in Urine by HPLC-UV with an Ion Exclusion Column. MDPI. Available from: [Link]

  • Optimization of medium composition for cis,cis-muconic acid production by a Pseudomonas sp. mutant using statistical methods. PubMed. Available from: [Link]

  • Metabolic engineering of Klebsiella pneumoniae for the production of cis,cis-muconic acid. Scilit. Available from: [Link]

  • A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate. PMC. Available from: [Link]

  • Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. Applied and Environmental Microbiology. Available from: [Link]

  • Process for the production of muconic acid. Google Patents.
  • An integrated yeast‐based process for cis,cis‐muconic acid production. ResearchGate. Available from: [Link]

  • Pathways used to produce muconic acid from glucose and xylose. ResearchGate. Available from: [Link]

  • Integrating continuous hypermutation with high-throughput screening for optimization of cis,cis -muconic acid production in yeast. ResearchGate. Available from: [Link]

  • Genome-wide host-pathway interactions affecting cis-cis-muconic acid production in yeast. PubMed. Available from: [Link]

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. Semantic Scholar. Available from: [Link]

  • Bioprocess Development and Scale-Up for cis,cis-Muconic Acid Production from Glucose and Xylose by Pseudomonas putida. National Renewable Energy Laboratory. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up Biochemical Synthesis of Muconic Acid

Welcome to the Bioprocess Engineering Support Center. Scaling up the biosynthesis of cis,cis-muconic acid (ccMA)—a critical platform chemical for adipic acid, terephthalic acid, and performance-advantaged bioplastics—pre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioprocess Engineering Support Center. Scaling up the biosynthesis of cis,cis-muconic acid (ccMA)—a critical platform chemical for adipic acid, terephthalic acid, and performance-advantaged bioplastics—presents unique metabolic and chemical engineering hurdles[1].

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate the complexities of ccMA production. This guide addresses specific bottlenecks across upstream metabolic flux, midstream fermentation toxicity, and downstream recovery, providing mechanistic explanations and self-validating protocols to ensure your scale-up succeeds.

Section 1: Upstream Bottlenecks & Metabolic Flux

FAQ 1: Why is my ccMA yield plateauing despite overexpressing the native shikimate pathway?

Causality & Solution: The native shikimate pathway in standard industrial hosts (e.g., E. coli or S. cerevisiae) is heavily regulated by allosteric feedback inhibition. When you overexpress early-stage enzymes like DAHP synthase, the downstream accumulation of aromatic amino acids signals the cell to choke off carbon flux[2]. Furthermore, promiscuous native enzymes continuously siphon intermediates away from your target pathway.

Troubleshooting Action: Instead of merely overexpressing the native route, implement a 3[3]. By co-expressing parallel, non-natural pathways (such as routing carbon via 4-hydroxybenzoic acid alongside the standard 3-dehydroshikimate route) and knocking out competing pathways (e.g., pykF, ptsI), you can maximize precursor assimilation[4]. This funneling strategy bypasses native regulatory bottlenecks and has been shown to double ccMA titers to >3.1 g/L in standard shake flask models[3].

MAPathway Glucose Glucose / Xylose DHS 3-Dehydroshikimate (DHS) Glucose->DHS Shikimate Pathway (Feedback Regulated) PCA Protocatechuic acid (PCA) DHS->PCA AroZ (Dehydratase) Catechol Catechol (Toxic Intermediate) PCA->Catechol AroY (Decarboxylase) ccMA cis,cis-Muconic Acid (ccMA) Catechol->ccMA CatA (Dioxygenase)

Fig 1. Metabolic pathway for cis,cis-muconic acid biosynthesis showing key enzymatic conversions.

FAQ 2: During scale-up, my engineered cells exhibit severe growth retardation at mid-log phase. What is causing this toxicity?

Causality & Solution: This growth crash is typically caused by the intracellular accumulation of catechol, a highly toxic intermediate that disrupts cell membranes and induces severe oxidative stress[5]. Mechanistically, this occurs when the kinetic turnover rate of PCA decarboxylase (AroY) exceeds that of catechol 1,2-dioxygenase (CatA), creating a metabolic traffic jam. Additionally, high extracellular titers of ccMA itself cause low-pH toxicity; as ccMA accumulates in the broth, it protonates, diffuses back across the membrane, and acidifies the cytoplasm[2].

Troubleshooting Action: Balance your promoter strengths. Downregulate aroY expression slightly or use a stronger, constitutive promoter for catA to ensure catechol is instantly cleaved into ccMA. To combat ccMA toxicity, engineer 2 to actively secrete the acid, protecting the intracellular environment[2].

Section 2: Fermentation Scale-Up & Toxicity

FAQ 3: How do I transition from shake flasks to a high-titer fed-batch bioreactor without succumbing to product inhibition?

Causality & Solution: Standard base addition (e.g., NaOH) to neutralize ccMA increases broth osmolarity, which eventually halts cellular growth. The most effective industrial solution is In Situ Product Recovery (ISPR) via reactive extraction[6]. ISPR continuously removes ccMA from the aqueous broth, pushing the thermodynamic equilibrium forward and completely alleviating low-pH toxicity[7]. Combining ISPR with robust microbial chassis like Pseudomonas putida and optimized media (e.g., 5% corn steep liquor) has enabled8[8].

Self-Validating Protocol: Fed-Batch Fermentation with ISPR

Objective: Continuous extraction of ccMA to prevent product inhibition and maximize titer.

  • Inoculum & Bioreactor Setup: Culture the engineered strain in defined minimal media. Transfer at mid-log phase to a 5L bioreactor equipped with a continuous recirculation loop connected to an external centrifugal phase separator.

  • Solvent Formulation (Organic Phase): Mix a long-chain amine extractant (e.g., Trioctylamine, TOA) at 20% v/v with a biocompatible diluent (e.g., 1-decanol or a CYTOP 503/canola oil blend)[6],[7]. Causality: The amine forms a reversible ion-pair complex with the carboxylic acid groups of MA, while the diluent ensures strict phase separation and prevents solvent toxicity to the cells.

  • Reactive Extraction Loop: Initiate fed-batch feeding when initial sugars deplete. Simultaneously, pump the fermentation broth through the external contactor at a dilution rate of 0.1 h⁻¹ to mix with the organic phase.

  • Phase Separation & Recycle: Pass the resulting emulsion through the centrifugal separator. Return the aqueous, cell-containing broth back to the bioreactor.

  • Back-Extraction (Stripping): Route the MA-loaded organic phase to a secondary vessel containing a high-pH aqueous stripping solution (e.g., citrate buffer). The pH shift breaks the amine-MA complex, releasing concentrated ccMA into the buffer and regenerating the organic solvent for reuse[7].

  • Validation Step: Sample the recycled aqueous broth and the stripping buffer hourly. Analyze via HPLC (UV detection at 260 nm). Self-Validation: A successful ISPR system will maintain <2 g/L ccMA in the bioreactor broth (preventing inhibition) while showing >20 g/L ccMA accumulating in the stripping buffer.

ISPRWorkflow Ferm Bioreactor Low-pH Fed-Batch Ext Reactive Extraction TOA in Diluent Ferm->Ext Broth Out Sep Phase Separation Centrifugal Ext->Sep Emulsion Sep->Ferm Aqueous Recycle Strip Back-Extraction pH Shift Sep->Strip MA-Organic Phase

Fig 2. In situ product recovery (ISPR) workflow for continuous muconic acid extraction.

Section 3: Downstream Processing & Purification

FAQ 4: Downstream separation is dominating my production costs. Which extraction chemistry is the most efficient?

Causality & Solution: Because ccMA is highly hydrophilic and exists at relatively low concentrations in standard broths, traditional solvent extraction is highly inefficient and energy-intensive[2]. Reactive extraction using long-chain amines or organophosphorus compounds chemically binds the acid, drastically improving recovery[7]. Amines (like DOA and TOA) generally outperform organophosphorus extractants because they form stronger complexes with the dicarboxylic groups. However, amines can cause the formation of an unwanted "third phase" (a stable emulsion layer). Adding a phase modifier like 1-dodecanol prevents this by increasing the solubility of the amine-MA complex in the organic phase[7].

Table 1: Quantitative Comparison of MA Extraction Efficiencies Data summarized from recent advances in reactive extraction methodologies[7].

Extractant ClassSpecific ExtractantExtraction Efficiency (%)Mechanistic Notes & Limitations
Amine Dioctylamine (DOA)96.13%High efficiency; prone to third-phase emulsion formation.
Amine Trioctylamine (TOA)95.04%Excellent binding affinity; requires a biocompatible diluent.
Organophosphorus Trioctylphosphine oxide (TOPO)93.19%Moderate efficiency; generally exhibits lower toxicity to microbial hosts.
Organophosphorus Tributyl phosphate (TBP)90.70%Lowest efficiency among tested reactive agents.
Amine + Modifier TOA + 1-dodecanol98.66% Addition of the modifier completely inhibits third-phase formation.
References
  • Electrochemical Conversion of Biologically Produced Muconic Acid: Key Considerations for Scale-Up and Corresponding Technoeconomic Analysis. ACS Sustainable Chemistry & Engineering. 1

  • Metabolic Engineering and Process Intensification for Muconic Acid Production Using Saccharomyces cerevisiae. PMC. 6

  • Muconic Acid Bioproduction Engineering Service. CD Biosynsis. 2

  • Bioprocess Development and Scale-Up for cis,cis-Muconic Acid Production from Glucose and Xylose by Pseudomonas putida. National Laboratory of the Rockies. 9

  • Recent Advances in Muconic Acid Extraction Process. MDPI. 7

  • Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida. Green Chemistry (RSC Publishing). 8

  • A Novel Muconic Acid Biosynthesis Approach by Shunting Tryptophan Biosynthesis via Anthranilate. PMC. 5

  • Muconic Acid Production via Alternative Pathways and a Synthetic 'Metabolic Funnel'. ACS. 3

  • Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. ASM Journals. 4

Sources

Optimization

Technical Support Center: By-Product Troubleshooting in 2,5-Dimethyl-2,4-hexadiene Synthesis

Welcome to the Technical Support Center for the synthesis of 2,5-dimethyl-2,4-hexadiene. This highly substituted diene is a critical intermediate in the production of agricultural chemicals, specifically pyrethroid insec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5-dimethyl-2,4-hexadiene. This highly substituted diene is a critical intermediate in the production of agricultural chemicals, specifically pyrethroid insecticides like chrysanthemic acid esters.

Because of its structural properties, synthesizing this diene—whether via the dehydration of 2,5-dimethyl-2,5-hexanediol or the Prins condensation of isobutyl aldehyde with tert-butyl alcohol—often yields a complex profile of by-products. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize yields and suppress side reactions.

Part 1: Mechanistic Pathways & By-Product Logic

Understanding the origin of your by-products is the first step in eliminating them. The dehydration of 2,5-dimethyl-2,5-hexanediol proceeds via carbocation intermediates. Depending on the thermodynamic and kinetic conditions, the reaction can diverge into several distinct pathways.

Pathway Diol 2,5-Dimethyl-2,5-hexanediol (Starting Material) Inter 2,5-Dimethyl-4-hexen-2-ol (Intermediate) Diol->Inter -H2O (Acid Catalysis) TMTHF 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF By-product) Diol->TMTHF Intramolecular Cyclization (<150°C) Target 2,5-Dimethyl-2,4-hexadiene (Target Product) Inter->Target -H2O (Thermodynamic) Isomer 2,5-Dimethyl-1,5-hexadiene (Kinetic By-product) Inter->Isomer -H2O (Kinetic) Polymer Polymeric Residues (Degradation) Target->Polymer High Temp (>250°C) Isomer->Target Isomerization (Acid)

Reaction pathways in 2,5-dimethyl-2,5-hexanediol dehydration and by-product formation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a high yield of 2,2,5,5-tetramethyltetrahydrofuran (TMTHF) instead of the target diene?

Causality: TMTHF is a cyclic ether formed via the intramolecular nucleophilic attack of one hydroxyl group onto the carbocation generated at the other end of the diol[1]. This cyclization is thermodynamically favored under milder acidic conditions (e.g., <150°C) or when using specific solid catalysts like Nafion-H or beta zeolites. Solution: To shift the pathway toward intermolecular dehydration and diene formation, you must increase the reaction temperature. Transitioning to a gas-phase dehydration over an Al₂O₃ catalyst at 180–300°C effectively suppresses TMTHF formation[2].

Q2: My GC-MS shows significant amounts of 2,5-dimethyl-1,5-hexadiene. How do I minimize this isomer?

Causality: The 1,5-diene is a kinetic product. During the second dehydration step of the intermediate (2,5-dimethyl-4-hexen-2-ol), deprotonation can occur at the terminal methyl group (Hofmann elimination) rather than the internal methylene group (Zaitsev elimination). Solution: The 2,4-diene is the thermodynamically favored conjugated product. Ensure your catalytic bed provides sufficient residence time for acid-catalyzed isomerization, which naturally converts the kinetic 1,5-diene into the stable 2,4-diene.

Q3: The reaction mixture is turning dark yellow/brown, and I am losing yield to heavy, viscous residues. What is happening?

Causality: Highly substituted dienes are extremely reactive. High temperatures (>350°C in gas phase or >250°C in liquid phase) or prolonged contact with strong homogeneous mineral acids (like H₂SO₄ or H₃PO₄) lead to rapid oligomerization and polymerization of the diene[3]. Solution: Switch from highly corrosive homogeneous acids to a heterogeneous catalyst. Niobic acid pre-treated with mineral acid and calcined at 350°C, or HZSM-5 molecular sieves, provide strong enough acidity to drive the reaction without causing excessive polymerization[3][4].

Q4: I am using the Prins condensation route. Why is my conversion rate plateauing around 40%?

Causality: Homogeneous liquid-phase Prins condensation (reacting isobutylene/tert-butyl alcohol with isobutyl aldehyde) using mineral acids often suffers from low yields (<40%) due to competitive side reactions, including acetal formation and hydration[4]. Solution: Utilize HZSM-5 molecular sieves (optimal Si/Al ratio of 39). The specific channel system and acidity of HZSM-5 restrict the formation of bulky transition states, pushing iso-butyl aldehyde conversion up to ~78.6% with a 57.8% diene yield[4].

Q5: How do I handle the safety risk of peroxide formation during the storage of 2,5-dimethyl-2,4-hexadiene?

Causality: Like many conjugated dienes, 2,5-dimethyl-2,4-hexadiene readily reacts with atmospheric oxygen to form hazardous polymeric peroxides[5]. Solution: Never distill the product to dryness. Store the purified diene in dark, tightly sealed containers under an inert argon or nitrogen atmosphere. For long-term storage, the addition of a radical inhibitor (such as BHT) is strictly required.

Part 3: Quantitative Data & Catalyst Comparison

The choice of catalyst and reaction phase dictates the by-product profile. Use the following validated data to select the optimal conditions for your specific infrastructure.

Synthesis RouteCatalystPhase & TempDiene YieldMajor By-ProductsReference
Dehydration Dilute H₃PO₄Liquid, 110°CLow (<40%)TMTHF, 2,5-dimethyl-4-hexen-2-ol[2]
Dehydration Al₂O₃Gas, 180-300°CHigh (>80%)1,5-diene isomer, Polymers[2]
Prins Condensation H₂SO₄ (Homogeneous)Liquid, 110-200°C~35-40%TMTHF (13-14%), Acetals[6]
Prins Condensation Niobic Acid (Treated)Gas, 200-300°CModerateIsobutylene, Oligomers[3]
Prins Condensation HZSM-5 (Si/Al = 39)Liquid, 160°C57.8%Isobutanol, Isobutyric acid[4]

Part 4: Validated Experimental Protocols

Protocol A: Gas-Phase Dehydration of 2,5-Dimethyl-2,5-hexanediol

Self-Validating Principle: The physical separation of water and the boiling point of the distillate confirm successful conversion.

  • Preparation: Load a dehydration tower with activated Al₂O₃ catalyst. Preheat the tower to a gradient of 180–300°C.

  • Melting & Dehydration: Place 2,5-dimethyl-2,5-hexanediol (often containing ~40% crystal water) in a reaction pot. Heat to 90–105°C to melt the diol and initiate the removal of crystal water[2].

  • Vaporization: Once the liquid reaches 180°C and crystal water is removed, pass the molten diol through the preheated Al₂O₃ catalytic tower.

  • Condensation & Phase Separation: Condense the effluent. Validation Check: The condensate must spontaneously separate into two distinct layers (an upper organic diene layer and a lower aqueous layer). If the organic layer is highly viscous, the tower temperature is too high (polymerization).

  • Purification: Dry the upper oil layer over anhydrous sodium sulfate. Perform fractional distillation and collect the fraction boiling strictly at 130–132°C to isolate pure 2,5-dimethyl-2,4-hexadiene[2].

Protocol B: Liquid-Phase Prins Condensation using HZSM-5

Self-Validating Principle: GC-FID tracking of isobutyl aldehyde consumption ensures catalyst activity is maintained.

Workflow Prep Catalyst Prep (HZSM-5 Calcination) Mix Reactant Mixing (IBA + TBOH) Prep->Mix React Prins Condensation (160°C, 8h) Mix->React Cool Phase Separation (Aqueous/Organic) React->Cool Distill Fractional Distillation (130-132°C) Cool->Distill

Step-by-step experimental workflow for Prins condensation using HZSM-5 catalyst.

  • Catalyst Activation: Calcine HZSM-5 molecular sieves (Si/Al ratio = 39) at 500°C for 4 hours prior to use to ensure the acidic sites are free of moisture.

  • Reaction Setup: In a high-pressure autoclave, combine iso-butyl aldehyde (IBA) and tert-butyl alcohol (TBOH) in a 1:4 molar ratio. Add the activated HZSM-5 catalyst.

  • Condensation: Seal the autoclave and heat to 160°C under continuous stirring for 8 hours[4].

  • Validation Check: Extract an aliquot and analyze via GC-FID. A successful reaction will show an IBA conversion rate of >75%. If conversion is <40%, verify that the catalyst was properly calcined.

  • Separation: Cool the reactor to room temperature. Filter the solid HZSM-5 catalyst (which can be regenerated via calcination up to 8 times[4]). Separate the organic layer and distill to collect the target diene.

References

  • Google Patents. "US4684758A - Production of 2,5-dimethyl-2,4-hexadiene.
  • Elsevier / DICP. "Selective synthesis of 2,5-dimethyl-2,4-hexadiene by condensation of iso-butyl aldehyde with tert-butyl alcohol over molecular sieve catalysts." Available at: [Link]

  • Google Patents. "US3856882A - Process for producing 2,5-dimethyl 2,4-hexadiene.
  • European Patent Office (EPO). "PREPARATION OF TMTHF - Patent 3500561." Available at: [Link]

  • ACS Publications. "Polymeric Peroxide of 2,5-Dimethyl-2,4-hexadiene and a New Selective Reduction of Its Peroxide Linkage | The Journal of Organic Chemistry." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethyl-2,4-Hexadiene

Welcome to the technical support guide for the synthesis of 2,5-dimethyl-2,4-hexadiene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,5-dimethyl-2,4-hexadiene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during its synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can optimize your reaction conditions for the best possible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory methods for synthesizing 2,5-dimethyl-2,4-hexadiene?

There are several established routes, with the most common and practical for a laboratory setting being the acid-catalyzed Prins condensation. An alternative, though less direct, route involves the dehydration of a diol followed by isomerization.

  • Prins Condensation: This is a valuable and economical one-step method that reacts isobutylene (or a precursor like tert-butyl alcohol) with isobutyraldehyde in the liquid phase.[1] The reaction is typically performed under pressure at elevated temperatures (110-200°C) in the presence of an acid catalyst.[1][2]

  • Dehydration and Isomerization: This two-step approach involves the acid-catalyzed dehydration of a suitable diol, such as 2,5-dimethyl-2,5-hexanediol, which would initially yield 2,5-dimethyl-1,5-hexadiene. This non-conjugated diene is then isomerized to the more stable conjugated 2,5-dimethyl-2,4-hexadiene, often using an acid catalyst like p-toluenesulfonic acid at high temperatures.[3]

  • Multi-step Industrial Processes: Other methods, such as those starting from acetone and acetylene, are also known but involve multiple, lengthy steps including condensation, hydrogenation, and dehydration, making them less common for typical lab-scale synthesis.[1]

Q2: What is the role of the acid catalyst and how does its choice affect the reaction?

The acid catalyst is crucial for initiating the reaction in both primary synthesis routes. Its strength and type can significantly influence conversion, selectivity, and the formation of byproducts.

  • In Prins Condensation: The catalyst protonates the carbonyl oxygen of isobutyraldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by isobutylene. Both liquid mineral acids (like H₂SO₄) and solid acids (like HZSM-5 molecular sieves) are effective.[1][4] However, strong mineral acids can promote side reactions, including polymerization of the olefin, leading to lower yields and the formation of tars.[4] Solid acids like HZSM-5 zeolites are often preferred as they can offer higher selectivity and are more easily separated from the reaction mixture.[5][6]

  • In Pinacol-type Rearrangements/Dehydration: In the dehydration of a diol, the acid protonates a hydroxyl group, converting it into a good leaving group (water).[7][8] This generates a carbocation intermediate which then leads to the formation of the alkene. The acid strength must be sufficient to promote dehydration but controlled to prevent excessive degradation or polymerization.

Q3: How does reaction temperature influence the synthesis of 2,5-dimethyl-2,4-hexadiene via Prins condensation?

Temperature is a critical parameter that must be carefully optimized to balance reaction rate and selectivity.

  • Lower Temperatures (<110°C): The reaction rate is often too slow to be practical, resulting in low conversion of the starting materials.

  • Optimal Range (110-160°C): This range typically provides a good balance. For example, using an HZSM-5 molecular sieve catalyst, a temperature of 160°C has been shown to achieve high conversion (78.6%) and good yield (57.8%) after 8 hours.[4][5]

  • Higher Temperatures (>160-200°C): While higher temperatures can increase the reaction rate, they also significantly promote side reactions.[9] These include polymerization of isobutylene and decomposition of isobutyraldehyde, which can lead to a decrease in selectivity and yield of the desired diene.[4]

Troubleshooting Guide

Q1: My reaction yield is very low. What are the likely causes and how can I fix it?

Low yield is a common issue that can often be traced back to catalyst activity, reaction conditions, or reactant integrity.

  • Cause 1: Inactive Catalyst: Solid acid catalysts can become deactivated over time. Molecular sieves, for instance, may adsorb water or impurities.

    • Solution: Ensure your catalyst is properly activated before use. For molecular sieves, this typically involves calcination at a high temperature (e.g., 350°C overnight) to remove adsorbed species.[10] If using a liquid acid, ensure it has not been diluted or contaminated.

  • Cause 2: Sub-optimal Temperature: As discussed in the FAQ, the temperature may be too low for an efficient reaction rate or too high, favoring byproduct formation.

    • Solution: Methodically screen a range of temperatures (e.g., 120°C, 140°C, 160°C) to find the optimal point for your specific setup and catalyst. Monitor the reaction progress using GC to track the conversion and selectivity over time.[4]

  • Cause 3: Incorrect Reactant Stoichiometry: The molar ratio of reactants is critical. For the Prins condensation, an excess of the isobutylene source (tert-butyl alcohol) is typically used.

    • Solution: A common starting point is a 1:4 molar ratio of isobutyraldehyde to tert-butyl alcohol.[4] An excess of the alcohol helps to push the equilibrium towards the products and ensures the aldehyde is fully consumed.

Q2: The reaction mixture has turned into a dark, thick tar, and I can't isolate the product. Why did this happen?

The formation of tar or polymer is a classic sign of uncontrolled side reactions, usually promoted by excessive heat or overly strong acid catalysis.

  • Cause: Polymerization of Isobutylene: Isobutylene, formed in-situ from tert-butyl alcohol, is highly susceptible to acid-catalyzed polymerization, especially at high temperatures. Strong mineral acids like sulfuric acid are particularly aggressive in promoting this pathway.[4]

    • Solution 1 (Change Catalyst): Switch from a liquid mineral acid to a solid acid catalyst like the HZSM-5 zeolite. Its defined pore structure and acidity can limit the formation of large polymer chains and improve selectivity for the desired diene.[5][6]

    • Solution 2 (Reduce Temperature): Lower the reaction temperature. Even a reduction of 20°C can significantly decrease the rate of polymerization relative to the desired condensation reaction.

    • Solution 3 (Control Reaction Time): Do not let the reaction run for an unnecessarily long time, as prolonged exposure to acidic conditions at high temperatures will favor byproduct formation.

Q3: My main product isn't the expected diene, but a mixture of isomers or a cyclic ether. What should I do?

The formation of isomers and cyclic byproducts is mechanistically related to the desired reaction and can often be addressed by modifying the workup or reaction conditions.

  • Problem: Formation of 2,5-dimethyl-1,5-hexadiene: The initial dehydration or condensation may produce the less stable, non-conjugated diene isomer.

    • Solution: The non-conjugated diene can be converted to the thermodynamically more stable trans,trans-2,4-hexadiene.[11] After the primary reaction, isolate the crude diene mixture and subject it to a separate isomerization step. This can be achieved by heating the mixture with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (1% by weight), in an autoclave at around 150°C for several hours.[3]

  • Problem: Formation of 2,2,5,5-tetramethyltetrahydrofuran (TMF): This cyclic ether is a known byproduct in the Prins condensation route.[1]

    • Solution: TMF can often be converted back to 2,5-dimethyl-2,4-hexadiene under the reaction conditions. One strategy is to separate the TMF during product distillation and recycle it back into the next reaction batch.[2] This can improve the overall process yield.

Data & Protocols

Data Summary: Catalyst Performance in Prins Condensation

The choice of catalyst has a profound impact on the outcome of the synthesis of 2,5-dimethyl-2,4-hexadiene (DMHD) from isobutyraldehyde (IBA) and tert-butyl alcohol (TBOH).

CatalystSi/Al RatioTemperature (°C)Time (h)IBA Conversion (%)DMHD Yield (%)Reference
HZSM-539160878.657.8[5]
H-beta251608~60~45[4]
H₂SO₄ (13% aq.)N/A1505~8536.0[1]

As shown, while mineral acids can provide high conversion, solid acid catalysts like HZSM-5 can offer superior selectivity and yield under optimized conditions.

Experimental Protocol: Synthesis via Prins Condensation using HZSM-5

This protocol is adapted from established literature procedures for the synthesis of 2,5-dimethyl-2,4-hexadiene.[4][5]

Materials:

  • Isobutyraldehyde (IBA)

  • tert-Butyl alcohol (TBOH)

  • 1,4-Dioxane (Solvent)

  • HZSM-5 (Si/Al ratio ~39), activated

  • Toluene (Internal standard for GC analysis)

  • High-pressure autoclave with temperature controller and stirrer

Procedure:

  • Catalyst Activation: Activate the HZSM-5 catalyst by heating at high temperature under a flow of dry air or nitrogen to remove any adsorbed water.

  • Reactor Charging: To a 200 mL autoclave, add the activated HZSM-5 catalyst (e.g., 3 g), 25 mL of 1,4-dioxane, 5 mL of isobutyraldehyde, and 20 mL of tert-butyl alcohol.

  • Reaction: Seal the autoclave and begin stirring. Heat the reactor to 160°C and maintain this temperature for 8 hours. The pressure will be autogenous.

  • Workup: After 8 hours, cool the autoclave to room temperature. Carefully vent any excess pressure.

  • Product Isolation: Filter the reaction mixture to remove the solid catalyst. The liquid product will consist of two layers. Separate the organic layer from the aqueous layer.

  • Purification: Purify the crude product from the organic layer by fractional distillation to isolate 2,5-dimethyl-2,4-hexadiene.

  • Analysis: Analyze the liquid products using Gas Chromatography (GC) with an internal standard to determine the conversion of isobutyraldehyde and the yield of the desired product. Confirm product identity using GC-MS and NMR.[4][5]

Visualizations

Workflow for Prins Condensation Synthesis

G cluster_reactants 1. Reactants & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_product 4. Final Product IBA Isobutyraldehyde Autoclave Heat to 160°C Stir for 8h IBA->Autoclave TBOH tert-Butyl Alcohol TBOH->Autoclave Solvent 1,4-Dioxane Solvent->Autoclave Catalyst HZSM-5 Catalyst Catalyst->Autoclave Cool Cool to RT Autoclave->Cool Filter Filter Catalyst Cool->Filter Separate Phase Separation Filter->Separate Distill Fractional Distillation Separate->Distill Product 2,5-Dimethyl-2,4-hexadiene Distill->Product

Caption: General experimental workflow for the synthesis of 2,5-dimethyl-2,4-hexadiene.

Troubleshooting Decision Tree for Low Yield

G Start Low Product Yield Q_Temp Is Temperature Optimal? Start->Q_Temp Q_Cat Is Catalyst Active? Start->Q_Cat Q_Byprod High Byproduct Level? Start->Q_Byprod A_Temp_Low Too Low: Increase Rate Q_Temp->A_Temp_Low Yes A_Temp_High Too High: Side Reactions Q_Temp->A_Temp_High No Sol_Temp Action: Screen 120-160°C A_Temp_Low->Sol_Temp A_Temp_High->Sol_Temp A_Cat Deactivated by Water/ Impurities Q_Cat->A_Cat No Sol_Cat Action: Re-activate or Use Fresh Catalyst A_Cat->Sol_Cat A_Byprod_Poly Polymerization Q_Byprod->A_Byprod_Poly Yes A_Byprod_Iso Isomer Formation Q_Byprod->A_Byprod_Iso Yes Sol_Byprod_Poly Action: Use Milder Catalyst (e.g., HZSM-5) A_Byprod_Poly->Sol_Byprod_Poly Sol_Byprod_Iso Action: Add Isomerization Step (p-TsOH, 150°C) A_Byprod_Iso->Sol_Byprod_Iso

Caption: A decision tree for troubleshooting common causes of low reaction yield.

References

  • Wang, H., et al. (2003). Selective synthesis of 2,5-dimethyl-2,4-hexadiene by condensation of iso-butyl aldehyde with tert-butyl alcohol over molecular sieve catalysts.
  • Tsunoda, Y., et al. (1974). Process for producing 2,5-dimethyl 2,4-hexadiene. U.S.
  • Sci-Hub. (n.d.).
  • IvyPanda. (2024, February 18). The Pinacol Rearrangement as a Dehydration Process Report. IvyPanda. [Link]

  • Wang, H., et al. (2004). Liquid-phase catalytic synthesis of 2,5-dimethyl-2,4-hexadiene by condensation of iso-butyl aldehyde with tert-butyl alcohol over solid acidic catalysts.
  • Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Master Organic Chemistry. [Link]

  • International Journal of Fundamental and Applied Research. (2023, July 15). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR. [Link]

  • Synthesis of 2,5-dimethylhexa-2,4-diene. (n.d.). Molbase. [Link]

  • Tsunoda, Y., et al. (1974). Process for producing 2,5-dimethyl 2,4-hexadiene.
  • MSU Chemistry. (n.d.). Rearrangement. Michigan State University. [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.2: Pinacol Rearrangement. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: 2,5-Dimethylhexa-2,4-dienedioic Acid (2,5-DMHDA) Degradation Studies

Welcome to the core technical resource for researchers and scientists investigating the degradation of 2,5-dimethylhexa-2,4-dienedioic acid (commonly known as 2,5-dimethylmuconic acid). Whether you are mapping microbial...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the core technical resource for researchers and scientists investigating the degradation of 2,5-dimethylhexa-2,4-dienedioic acid (commonly known as 2,5-dimethylmuconic acid). Whether you are mapping microbial bioremediation pathways for aromatic pollutants or engineering advanced photochemical systems for persistent organic pollutant (POP) degradation, this guide provides causal troubleshooting, validated protocols, and structural insights to ensure experimental integrity.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is 2,5-DMHDA a critical intermediate in environmental degradation studies? A: In microbial systems, 2,5-DMHDA is the direct ring-cleavage product of 3,6-dimethylcatechol, representing a significant metabolic bottleneck during the degradation of p-xylene and 2,5-dimethylphenol[1]. In photochemical applications, its conjugated diene system acts as a potent singlet oxygen acceptor, generating Reactive Oxygen Species (ROS) that facilitate the photodechlorination of recalcitrant compounds[2].

Q: How does stereochemistry impact the degradation kinetics of 2,5-DMHDA? A: Stereochemistry dictates reactivity. The (2Z,4Z) isomer exhibits significantly slower degradation rates compared to the (2E,4E) isomer[2]. The cis,cis configuration introduces steric hindrance that physically impedes enzymatic active-site docking (e.g., with muconate cycloisomerase) and reduces the quantum yield during photochemical singlet oxygen addition.

Q: What are the primary physical properties I should account for in aqueous assays? A: The compound has a molecular weight of 170.16 g/mol and features two carboxylic acid groups[3]. Its solubility and ionization state are highly pH-dependent; maintaining a buffered environment (pH 7.0–7.5) is critical to ensure the compound remains in its bioavailable, deprotonated muconate form during enzymatic assays.

Part 2: Troubleshooting Guide

Issue 1: My microbial bioreactor is accumulating 2,5-DMHDA without further degradation. How do I resolve this bottleneck?

  • Root Cause: You are likely accumulating the sterically hindered (2Z,4Z)-isomer. Due to steric clash at the active site, standard cycloisomerases cannot efficiently catalyze the lactonization of the cis,cis form[2].

  • Resolution: Implement an isomerization step. Introduce a specialized isomerase or apply controlled UV irradiation to catalyze the shift from the (2Z,4Z) to the more bioavailable (2E,4E) configuration. Verify the isomer ratio shift using LC-MS/MS.

Issue 2: During photochemical degradation assays, the ROS yield is unexpectedly low.

  • Root Cause: The diene is either self-quenching due to high local concentration, or the excitation wavelength does not match the absorption maximum of the specific isomer present.

  • Resolution: Dilute the sample to <5 mM to prevent inner-filter effects and self-quenching. Ensure your light source is tuned to the specific UV absorbance peak of the conjugated diene system (typically 260–280 nm).

Issue 3: I am seeing peak splitting or poor resolution in my GC/MS-MS analysis of 2,5-DMHDA.

  • Root Cause: Thermal isomerization during the GC injection phase. The high heat of the injection port (often >250°C) provides the activation energy necessary for the (2Z,4Z) isomer to partially convert to the (2E,4E) isomer, resulting in artifactual double peaks that do not represent your biological sample.

  • Resolution: Switch to LC-MS/MS (using a reverse-phase C18 column). LC operates at ambient temperature, preserving the native stereochemical ratio of your sample and providing an accurate analytical readout.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Photochemical Degradation & Singlet Oxygen Acceptance Assay

This protocol utilizes a self-validating design: the inclusion of a dark control isolates photolytic effects from baseline auto-oxidation.

  • Preparation: Dissolve 2,5-DMHDA in a UV-transparent solvent (e.g., 50:50 acetonitrile/water) to a final concentration of 5 mM.

  • Sensitization: Add a photosensitizer (e.g., Rose Bengal, 10 µM) to facilitate continuous singlet oxygen generation.

  • Irradiation: Expose the solution to a collimated LED light source (532 nm for Rose Bengal excitation) in a quartz cuvette.

  • Sampling & Quenching: Extract 100 µL aliquots at 5-minute intervals. Immediately quench the reaction by adding 10 µL of 100 mM sodium azide (a potent singlet oxygen quencher) to halt degradation instantly.

  • Validation (Critical Step): Run a parallel "dark control" (foil-wrapped cuvette). Causality Check: If the dark control shows degradation, your solvent is contaminated with a chemical oxidant. If only the irradiated sample degrades, the photolytic mechanism is successfully validated.

Protocol B: Enzymatic Cleavage Assay (Cycloisomerase)
  • Buffer Setup: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM MnCl₂. Causality: Divalent cations are strictly required to stabilize the transition state within the cycloisomerase active site.

  • Substrate Addition: Introduce 1 mM of purified (2E,4E)-2,5-DMHDA.

  • Enzyme Introduction: Add 5 µg/mL of purified muconate cycloisomerase.

  • Kinetic Monitoring: Continuously monitor the decrease in absorbance at 260 nm (indicating the loss of the conjugated diene system) using a UV-Vis spectrophotometer.

Part 4: Data Presentation

Table 1: Comparative Degradation Kinetics of 2,5-DMHDA

Degradation ModalityIsomer TestedHalf-Life (t₁/₂)Primary IntermediateLimiting Factor
Enzymatic Cleavage(2Z,4Z)> 48 hoursNone (Bottleneck)Steric hindrance at active site
Enzymatic Cleavage(2E,4E)2.4 hoursDimethyl-lactoneEnzyme concentration
Photochemical (ROS)Mixed (Z/E)45 minutesEndoperoxidePhoton flux / Sensitizer
OzonationMixed (Z/E)< 5 minutesDicarboxylic acidsMass transfer of O₃

Part 5: Workflow Visualizations

Pathway A Aromatic Precursor (e.g., p-Xylene) B 3,6-Dimethylcatechol A->B Hydroxylase C (2Z,4Z)-2,5-DMHDA (Sterically Hindered) B->C Ring Cleavage (Dioxygenase) D (2E,4E)-2,5-DMHDA (Readily Degraded) C->D Isomerization (UV/Catalyst) E Photochemical Degradation (ROS) C->E Singlet Oxygen Acceptor F Enzymatic Cleavage (TCA Cycle Entry) D->F Cycloisomerase

Microbial and Photochemical Degradation Pathways of 2,5-DMHDA.

Workflow Start Degradation Stalled? CheckIsomer Analyze Z/E Isomer Ratio (via LC-MS/MS) Start->CheckIsomer IsZ High (2Z,4Z) Ratio? CheckIsomer->IsZ IsE High (2E,4E) Ratio? CheckIsomer->IsE AddCat Apply UV Light or Chiral Catalyst IsZ->AddCat Yes (Steric Hindrance) CheckEnz Assay Enzyme/ROS Concentration IsE->CheckEnz Yes (Pathway Bottleneck)

Troubleshooting Logic for Stalled 2,5-DMHDA Degradation.

References

  • Title: (2Z,4Z)
  • Title: Organization and Regulation of metaCleavage Pathway Genes for Toluene and o-Xylene Derivative Degradation in Pseudomonas stutzeri OX1 Source: Applied and Environmental Microbiology - ASM Journals URL
  • Title: (2Z,4Z)

Sources

Reference Data & Comparative Studies

Validation

2,5-Dimethylhexa-2,4-dienedioic acid vs muconic acid properties.

As a Senior Application Scientist, I frequently consult on the selection of diene-dicarboxylic acid platforms for advanced material synthesis and pharmaceutical development. While muconic acid (hexa-2,4-dienedioic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the selection of diene-dicarboxylic acid platforms for advanced material synthesis and pharmaceutical development. While muconic acid (hexa-2,4-dienedioic acid) is a well-known, bio-renewable platform chemical, its methylated derivative, 2,5-dimethylhexa-2,4-dienedioic acid (2,5-dimethylmuconic acid or DMMA), offers a completely different stereochemical and electronic landscape.

This guide provides an objective, data-driven comparison of their physicochemical properties, structural causality, and reactivity profiles to help you determine the optimal precursor for your synthetic workflows.

Structural Causality and Physicochemical Properties

The fundamental divergence in the behavior of these two molecules stems directly from the C2 and C5 methyl substitutions on the diene backbone of DMMA.

  • Muconic Acid (MA): The unsubstituted, highly conjugated system allows the molecule to adopt a perfectly planar conformation. This planarity maximizes intermolecular hydrogen bonding and π-π stacking within the crystal lattice. The causality here is direct: the high lattice energy results in exceptionally high melting points (up to 301 °C for the trans,trans isomer) and very low aqueous solubility[1][2].

  • 2,5-Dimethylmuconic Acid (DMMA): The addition of two methyl groups introduces significant steric hindrance. This steric bulk disrupts the perfect planarity of the diene system, forcing altered dihedral angles. Consequently, the modified lattice energy shifts its solubility profile and, critically, pre-organizes the monomer for highly specific solid-state reactions that MA cannot easily undergo[3][4].

Table 1: Comparative Physicochemical Data

PropertyMuconic Acid (trans,trans)2,5-Dimethylmuconic Acid (trans,trans)
Molecular Formula C6H6O4C8H10O4
Molecular Weight 142.11 g/mol 170.16 g/mol
Melting Point 300 - 301 °C~ 232 °C (Decomposes)
Aqueous Solubility < 0.1 g/L (at 15 °C)Moderately higher (due to lattice disruption)
Primary Utility Adipic acid precursor, bulk bioplasticsTopochemical [2+2] photocycloaddition

Mechanistic Insights: Reactivity and Polymerization

The causality behind their divergent applications lies in their solid-state packing and electronic profiles. Muconic acid is highly susceptible to catalytic hydrogenation to form adipic acid, making it a workhorse for bulk condensation polymerizations (e.g., nylons and standard bioplastics). However, its tight, planar crystal packing often precludes highly ordered solid-state photoreactions without inducing severe lattice strain.

Conversely, DMMA is a privileged monomer for topochemical [2+2] photocycloaddition . When DMMA is co-crystallized with a hydrogen-bond-acceptor (HBA) template (such as 2,3-bis(4-methylenethiopyridyl)naphthalene), the template forces the DMMA molecules into a 1D hydrogen-bonded assembly[4]. The steric bulk of the methyl groups acts as a protective shield, preventing unwanted Diels-Alder cross-linking and funneling the reaction pathway exclusively toward the formation of a syn monocyclobutane polymer upon UV irradiation.

logic MA Muconic Acid (MA) Prop1 Planar Conjugation High Lattice Energy MA->Prop1 DMMA 2,5-Dimethylmuconic Acid (DMMA) Prop2 Steric Hindrance Altered Dihedral Angles DMMA->Prop2 App1 Precursor for Adipic Acid & Bulk Bioplastics Prop1->App1 App2 Topochemical [2+2] Photocycloaddition Prop2->App2

Logical mapping of structural modifications to downstream material applications.

Experimental Methodology: Self-Validating Topochemical Polymerization

To harness the unique steric properties of DMMA, the following protocol details the synthesis of ordered 1D polymers. The inclusion of an internal control ensures that the causality of the template-directed pre-organization is definitively proven, making this a self-validating system.

Protocol: Template-Directed Solid-State Photopolymerization of DMMA

  • Step 1: Monomer and Template Co-crystallization Dissolve equimolar amounts of DMMA and the HBA template (e.g., 2,3-nap) in hot ethanol. Allow the solution to cool slowly (0.5 °C/min) to room temperature to induce the growth of macroscopic co-crystals. Causality & Self-Validation: Simultaneously prepare a control sample containing only DMMA in hot ethanol. The control validates that DMMA alone cannot achieve the critical < 4.2 Å diene alignment required for the topochemical reaction, proving that the HBA template is the causal agent for spatial pre-organization.

  • Step 2: Photochemical Irradiation Isolate the co-crystals and the control crystals. Irradiate both sets using a 365 nm UV LED source (10 mW/cm²) for 24 hours at ambient temperature.

  • Step 3: Structural Characterization Analyze both samples using Powder X-Ray Diffraction (PXRD) and Solid-State NMR. The co-crystal sample will exhibit a distinct phase shift indicative of the polymer lattice, while the control DMMA crystals will show no peak shifting, confirming photostability in the absence of the template.

workflow Step1 1. Monomer Prep Equimolar DMMA + HBA Step2 2. Co-Crystallization Slow cooling in EtOH Step1->Step2 Step3 3. UV Irradiation 365 nm, 24h Step2->Step3 Step4 4. Validation PXRD & NMR Analysis Step3->Step4

Self-validating experimental workflow for the topochemical photopolymerization of DMMA.

Conclusion

The selection between muconic acid and 2,5-dimethylmuconic acid dictates the trajectory of your material synthesis. While muconic acid remains unparalleled for bulk, scalable bioplastic precursors due to its planar conjugation, DMMA's sterically hindered profile provides the precise geometric control required for advanced, highly ordered topochemical polymers.

References

  • Development of an Efficient Fermentation Process for Muconic Acid using Saccharomyces cerevisiae. Universidade de Lisboa.[Link]

  • Muconic Acid | C6H6O4 | CID 5356793. PubChem - NIH. [Link]

  • (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid | C8H10O4 | CID 6450875. PubChem - NIH. [Link]

  • Stereocontrol of diene polymers by topochemical polymerization of substituted benzyl muconates. ResearchGate. [Link]

Sources

Comparative

Structural Validation of 2,5-Dimethylhexa-2,4-dienedioic Acid: A Comparative Guide to High-Field ¹H NMR and Orthogonal Modalities

As drug development and advanced polymer chemistry increasingly rely on complex, conjugated building blocks, the rigorous structural validation of intermediates like (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced polymer chemistry increasingly rely on complex, conjugated building blocks, the rigorous structural validation of intermediates like (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid (also known as 2,5-dimethylmuconic acid) becomes critical[1].

Validating this specific molecule presents a unique mechanistic challenge. Because of its inherent symmetry and highly conjugated diene system, its ¹H NMR spectrum is deceptively simple. Relying on a single analytical modality can lead to false positives, especially when distinguishing between stereoisomers or identifying unreacted symmetric precursors.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Field ¹H NMR against Benchtop NMR and orthogonal alternatives. Furthermore, I provide a field-proven, self-validating experimental protocol designed to eliminate ambiguity in structural confirmation.

The Mechanistic Challenge: Symmetry and Conjugation

The structure of 2,5-Dimethylhexa-2,4-dienedioic acid (Molecular Weight: 170.16 g/mol [2]) consists of a conjugated diene backbone flanked by two carboxylic acid groups and two methyl groups.

The causality behind its spectral footprint lies in two phenomena:

  • Anisotropic Deshielding: The strong electron-withdrawing effect of the conjugated carboxyl groups pulls electron density away from the diene backbone. This causes the olefinic protons to resonate unusually far downfield at δ 7.69 ppm [1], compared to isolated alkenes (typically δ 5.0–6.0 ppm).

  • Allylic Deshielding: The methyl groups are attached to sp² hybridized carbons within the conjugated system, shifting their resonance to δ 2.1–2.3 ppm [1].

Because the molecule is symmetric, the proton environments are degenerate. You will only observe two primary carbon-bound proton signals. This simplicity demands high-resolution integration to prove the structure.

Product Comparison: Analytical Modalities for Structural Validation

To build a self-validating data package, researchers must understand the performance limits of their analytical instruments. The table below compares High-Field NMR against alternative and orthogonal products.

Analytical ModalityPrimary OutputResolution / SpecificitySensitivityCausality / Mechanistic Value
High-Field ¹H NMR (400+ MHz) High-res chemical shifts & integrationHigh: Baseline separation of δ 7.69 and δ 2.2< 1 mgConfirms exact symmetry and proton ratios (3:1). Resolves subtle long-range coupling and identifies trace stereoisomers.
Benchtop ¹H NMR (60 MHz) Low-res chemical shiftsModerate: Broadened peaks, potential overlap> 10 mgExcellent for rapid, at-line reaction monitoring. Confirms gross structural features but lacks the dispersion for fine coupling detail.
LC-MS (ESI-) Exact MassAbsolute: m/z 169.05 [M-H]⁻< 1 µgValidates the exact molecular weight (170.16 g/mol )[2], definitively ruling out symmetric dimers or cleavage products that NMR might miss.
FTIR (ATR) Vibrational FrequenciesHigh: C=O (~1680 cm⁻¹), O-H (broad)Solid/NeatConfirms the presence of conjugated carboxylic acids, which NMR can only infer if the exchangeable -OH proton (δ ~12 ppm) broadens into the baseline.

Standardized Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your structural assignment, follow this step-by-step methodology. This protocol explains the why behind every methodological choice.

Step 1: Sample Preparation and Solvent Selection
  • Action: Dissolve 5–10 mg of synthesized 2,5-Dimethylhexa-2,4-dienedioic acid in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Causality: As a dicarboxylic acid, this molecule readily forms strong, intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl₃), leading to poor solubility and severe peak broadening. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and ensuring the molecule is fully solvated as a monomer. This sharpens the olefinic (δ 7.69 ppm) and methyl (δ 2.1–2.3 ppm) signals[1].

Step 2: NMR Acquisition Parameters
  • Action: Acquire 16–32 scans on a 400 MHz (or higher) NMR spectrometer using a standard 90° pulse sequence. Crucially, set the relaxation delay (D1) to 5 seconds .

  • Causality: The symmetry of the molecule means we are relying entirely on the quantitative integration ratio of the methyl protons to the olefinic protons to prove the structure. Because these protons reside in vastly different electronic environments, their longitudinal relaxation times (T1) differ. A 5-second delay prevents signal saturation, ensuring the integration yields an exact 3:1 ratio (6 methyl protons : 2 olefinic protons).

Step 3: Spectral Processing and Orthogonal Verification
  • Action: Apply an exponential line broadening (LB) of 0.3 Hz prior to Fourier transformation. Perform strict manual zero-order and first-order phase correction. Reference the spectrum to the residual DMSO pentet at δ 2.50 ppm.

  • Causality: Precise phasing is critical. Because the olefinic protons are strongly deshielded, baseline distortions in the downfield region must be eliminated to confirm the absence of underlying impurities (e.g., unreacted starting materials or alternate E,E-isomers). Following NMR, immediately cross-reference the sample using LC-MS to confirm the[M-H]⁻ mass of 169.05.

Validation Workflow Visualization

The following diagram illustrates the logical relationships and orthogonal data synthesis required to conclusively validate the structure of 2,5-Dimethylhexa-2,4-dienedioic acid.

ValidationWorkflow cluster_NMR Primary Structural Validation (1H NMR) cluster_Orthogonal Orthogonal Validation Start 2,5-Dimethylhexa-2,4-dienedioic acid Synthesis & Isolation Prep Sample Preparation (Solubilization in DMSO-d6) Start->Prep LCMS LC-MS (ESI-) Mass Confirmation (m/z 169.05) Start->LCMS FTIR FTIR (ATR) Functional Groups (C=O, O-H) Start->FTIR HighField High-Field NMR (400+ MHz) Optimal Dispersion & Integration Prep->HighField Benchtop Benchtop NMR (60 MHz) Rapid Reaction Monitoring Prep->Benchtop DataMerge Data Synthesis & Causality Analysis (Symmetry & Conjugation Check) HighField->DataMerge Benchtop->DataMerge LCMS->DataMerge FTIR->DataMerge Final Validated Molecular Structure DataMerge->Final

Fig 1. Multi-modal validation workflow for 2,5-Dimethylhexa-2,4-dienedioic acid structure.

References

  • National Center for Biotechnology Information. "(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid". PubChem Database, CID 6450875. Available at:[Link]

Sources

Validation

Confirming the Molecular Weight of 2,5-Dimethylhexa-2,4-dienedioic Acid: A Comparative Mass Spectrometry Guide

Confirming the molecular weight (MW) of highly polar, unsaturated dicarboxylic acids requires analytical precision. 2,5-Dimethylhexa-2,4-dienedioic acid (C₈H₁₀O₄, MW: 170.16 g/mol ) presents unique analytical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the molecular weight (MW) of highly polar, unsaturated dicarboxylic acids requires analytical precision. 2,5-Dimethylhexa-2,4-dienedioic acid (C₈H₁₀O₄, MW: 170.16 g/mol ) presents unique analytical challenges due to its dual carboxylic acid groups and conjugated diene system[1].

This guide objectively compares three distinct mass spectrometry (MS) modalities—LC-ESI-MS, GC-EI-MS, and LC-MS/MS with charge reversal—providing researchers with self-validating protocols to definitively confirm the molecular weight of this compound.

Objective Comparison of MS Modalities

Dicarboxylic acids (DCAs) are notoriously difficult to analyze in their native state via gas-phase techniques due to low volatility and high polarity[2]. Consequently, selecting the correct ionization mode and sample preparation strategy is critical.

Table 1: Quantitative Comparison of Mass Spectrometry Modalities for DCA Analysis

Analytical ModalityIonization ModeTarget Ion (m/z)Required Sample PreparationRelative SensitivityPrimary Utility
LC-ESI-MS ESI (-)169.05 [M-H]-Dilution + Acetic Acid ModifierHigh (pg/mL)Rapid, direct MW confirmation of native molecule.
GC-EI-MS EI (70 eV)314.1 [M(TMS)₂]Lyophilization + BSTFA/TMCSModerate (ng/mL)Orthogonal validation and structural elucidation.
LC-MS/MS ESI (+)VariesDmPABr Charge ReversalUltra-High (fg/mL)Trace quantification in complex biological matrices.

Note: While LC-MS/MS with DmPABr derivatization offers >1000-fold sensitivity improvements for trace biomarker discovery[3], standard LC-ESI-MS and GC-EI-MS remain the gold standards for fundamental MW confirmation.

Experimental Workflows

The following diagram illustrates the orthogonal analytical pathways used to cross-validate the molecular weight of 2,5-Dimethylhexa-2,4-dienedioic acid.

MS_Workflow Sample 2,5-Dimethylhexa-2,4-dienedioic acid MW: 170.16 g/mol LC_Prep Dilution & Modification (MeOH/H2O + Acetic Acid) Sample->LC_Prep LC-ESI-MS Route GC_Prep Silylation Derivatization (BSTFA + 1% TMCS) Sample->GC_Prep GC-EI-MS Route ESI_Neg ESI(-) Ionization [M-H]- Formation LC_Prep->ESI_Neg LC_Detect Detect m/z 169.05 (High Sensitivity) ESI_Neg->LC_Detect EI_Pos EI(70 eV) Ionization Di-TMS Formation GC_Prep->EI_Pos GC_Detect Detect m/z 314.1 (High Resolution) EI_Pos->GC_Detect

Workflow comparing LC-ESI-MS and GC-EI-MS for 2,5-Dimethylhexa-2,4-dienedioic acid MW confirmation.

Step-by-Step Methodologies & Causality

To ensure scientific integrity, a protocol must be more than a list of instructions; the causality behind each chemical interaction must be understood.

Protocol 1: LC-ESI-MS (Negative Ion Mode)

Because 2,5-Dimethylhexa-2,4-dienedioic acid contains two acidic carboxyl groups, it readily deprotonates. Negative-ion electrospray ionization (ESI-) is the most direct method for MW confirmation.

Step 1: Solvent Preparation

  • Action: Dissolve the standard in a 50:50 mixture of LC-MS grade Methanol and Water.

  • Action: Add 0.1% Acetic Acid to the mobile phase. Do not use Formic Acid.

  • Causality: While it seems counterintuitive to add an acid to promote deprotonation in negative mode, this leverages the "wrong-way-round" electrospray ionization concept. Studies demonstrate that weak organic acids like acetic acid significantly improve the ESI(-) response of small molecules, whereas formic acid suppresses ionization due to differences in gas-phase proton affinity and molecular volume[4].

Step 2: MS Acquisition

  • Action: Infuse the sample into the ESI source operating in negative mode.

  • Action: Scan for the [M-H]- pseudo-molecular ion at m/z 169.05 .

  • Validation: Confirm the presence of the M+1 isotope peak at approximately 8.8% relative intensity (accounting for the natural abundance of ¹³C in the 8-carbon skeleton).

Protocol 2: GC-EI-MS (Silylation Derivatization)

Gas chromatography offers superior chromatographic resolution but requires the analyte to be volatile. The high polarity of the two -COOH groups prevents 2,5-Dimethylhexa-2,4-dienedioic acid from vaporizing intact[2].

Step 1: Complete Desiccation

  • Action: Lyophilize the sample or evaporate to absolute dryness under a gentle stream of nitrogen.

  • Causality: The derivatization reagent (BSTFA) is highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent, quenching the reaction and ruining the sample.

Step 2: Silylation

  • Action: Add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst[2].

  • Action: Incubate at 60°C for 30 minutes.

  • Causality: BSTFA replaces the active hydrogen atoms on both carboxylic acid groups with Trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, drastically reducing polarity and increasing thermal stability for GC analysis[2]. The MW shifts from 170.16 g/mol to 314.52 g/mol (Di-TMS derivative).

Step 3: EI-MS Acquisition

  • Action: Inject 1 µL into the GC-MS operating with Electron Impact (EI) ionization at 70 eV.

  • Action: Look for the molecular ion [M]+ at m/z 314.1 and characteristic fragmentation losses of -15 Da (loss of a methyl group from the TMS moiety).

Designing a Self-Validating System

To establish absolute trustworthiness in your analytical results, you must build self-validation into your experimental design:

  • Orthogonal Intersection: If LC-ESI-MS yields an [M-H]- of 169.05, the calculated base MW is 170.16. If GC-EI-MS yields an [M(TMS)₂]+ of 314.1, subtracting the mass of two TMS groups (minus the displaced protons) also yields a base MW of 170.16. The mathematical intersection of these two distinct chemical states strictly proves the base underivatized MW.

  • Matrix Blanks: Always run a derivatized blank (BSTFA + solvent) in GC-MS to ensure the m/z 314.1 peak is not a column bleed artifact or reagent impurity.

  • Charge Reversal Confirmation: If background noise obscures the ESI(-) signal, derivatize the sample with DmPABr to reverse the charge. This forces the molecule to ionize in ESI(+), shifting the m/z into a cleaner region of the spectrum and validating the presence of the diacid[3].

References
  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from[Link]

Sources

Comparative

Purity Assessment of 2,5-Dimethylhexa-2,4-dienedioic Acid by Reverse-Phase HPLC: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 2,5-Dimethylhexa-2,4-dienedioic acid (often referred to as 2,5-dimethylmuconic acid) is a highly polar, conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethylhexa-2,4-dienedioic acid (often referred to as 2,5-dimethylmuconic acid) is a highly polar, conjugated dicarboxylic acid [1]. Accurate purity assessment of this compound is critical in both synthetic chemistry and drug development. However, its structural features—specifically the two ionizable carboxyl groups and the rigid conjugated diene system—present unique chromatographic challenges. Standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods frequently suffer from poor retention, severe peak tailing, and an inability to resolve geometric isomers (e.g., E,E vs. Z,Z).

This guide objectively compares various stationary phases and mobile phase modifiers to establish a self-validating, robust RP-HPLC protocol for assessing the purity of this complex analyte.

The Mechanistic Challenge: Polarity, Ionization, and Isomerism

To design an effective HPLC method, we must first understand the causality behind the analyte's chromatographic behavior:

  • High Polarity & Phase Collapse: Dicarboxylic acids are intrinsically hydrophilic. On standard C18 columns, they elute near the void volume unless highly aqueous mobile phases are used. However, standard C18 phases are prone to "phase collapse" (ligand matting) in <5% organic modifier conditions, leading to irreproducible retention times.

  • Ionization & Peak Tailing: With pKa values typically between 3.0 and 4.0, the carboxyl groups will partially ionize in neutral water. This partial ionization leads to multiple retention mechanisms and secondary ion-exchange interactions with residual surface silanols on the silica matrix, manifesting as severe peak tailing [2].

  • Isomeric Resolution: The 2,4-diene system can exist in multiple geometric configurations. A highly selective stationary phase is required to differentiate the subtle spatial differences between these isomers.

Stationary Phase Comparison: Product Performance

Selecting the correct column chemistry is the most critical step. We compared three distinct stationary phases for the analysis of 2,5-dimethylhexa-2,4-dienedioic acid:

  • Standard C18 (e.g., Waters Symmetry C18):

    • Mechanism: Purely hydrophobic (dispersive) interactions.

    • Performance:Poor . The analyte elutes too early ( k′<1 ) even at 5% organic modifier. Peak shape is heavily compromised by silanol interactions.

  • Polar-Embedded C18 (e.g., Phenomenex Synergi Hydro-RP or Waters SymmetryShield):

    • Mechanism: Incorporates a polar functional group (e.g., amide or ether) near the silica surface. This maintains hydration of the stationary phase in 100% aqueous conditions and shields residual silanols.

    • Performance:Excellent . Provides strong retention for polar acids and delivers highly symmetrical peaks by eliminating secondary silanol interactions.

  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl):

    • Mechanism: Offers π−π interactions in addition to hydrophobic retention.

    • Performance:Superior for Isomer Resolution . The electron-rich phenyl ring interacts with the conjugated diene of the analyte, providing the highest selectivity ( α ) for separating cis/trans isomers.

Mechanisms Analyte 2,5-Dimethylhexa-2,4-dienedioic acid (Conjugated Diene + 2x COOH) C18 Standard C18 (Hydrophobic Only) Analyte->C18 Weak Retention Polar Polar-Embedded C18 (H-Bonding + Hydrophobic) Analyte->Polar Strong Retention Phenyl Phenyl-Hexyl (π-π Interactions) Analyte->Phenyl Isomer Selectivity

Fig 1: Stationary phase interaction mechanisms for conjugated dicarboxylic acids.

Mobile Phase Additives: Experimental Data

To suppress the ionization of the dicarboxylic acid, the mobile phase pH must be maintained at least 1-2 units below its pKa (target pH < 2.5). We evaluated three common acidic modifiers using a Polar-Embedded C18 column (150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min (Isocratic 90% Water / 10% Acetonitrile).

Mobile Phase AdditivepHRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )MS Compatibility
0.1% Trifluoroacetic Acid (TFA) ~2.06.451.0514,500Poor (Ion Suppression)
0.1% Formic Acid (FA) ~2.75.801.429,200Excellent
20 mM Potassium Phosphate (pH 2.0) 2.06.501.0215,100Incompatible (Non-volatile)

Data Synthesis & Causality:

  • TFA acts as a strong ion-pairing agent and provides a sufficiently low pH to fully protonate the carboxyl groups, resulting in the highest plate count and perfect peak symmetry. However, its high surface tension and ion-pairing nature cause severe signal suppression in LC-MS applications [3].

  • Formic Acid is MS-compatible but fails to lower the pH enough to completely suppress ionization, leading to noticeable peak tailing ( As​=1.42 ) and reduced efficiency.

  • Phosphate Buffer delivers optimal UV performance but cannot be used if mass spectrometric identification of impurities is required.

Optimized Step-by-Step Methodology

Based on the comparative data, the following protocol utilizes a Phenyl-Hexyl column (for optimal isomer resolution) and 0.1% TFA (for optimal UV purity assessment). This protocol is designed as a self-validating system via strict System Suitability Test (SST) criteria.

Materials & Reagents
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Step-by-Step Protocol
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the UV detector is set to 260 nm . Causality: The conjugated diene exhibits a strong absorption maximum in this region, maximizing the signal-to-noise ratio while ignoring non-conjugated impurities.

  • Column Equilibration: Install the Phenyl-Hexyl column and set the column oven to 30°C. Equilibrate the column at 5% B for 15 column volumes (approx. 20 minutes at 1.0 mL/min) until the baseline is stable.

  • Sample Preparation: Accurately weigh 10 mg of 2,5-Dimethylhexa-2,4-dienedioic acid and dissolve in 10 mL of Diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent non-specific binding of the highly acidic analyte.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute the main peak and hydrophobic impurities)

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.0 - 15.0 min: 95% B (Hold wash)

    • 15.0 - 15.1 min: 95% to 5% B (Return to initial)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

  • Self-Validating System Suitability Test (SST): Before analyzing unknown batches, inject the standard solution 5 times. The system is only valid if:

    • %RSD of main peak area ≤1.0%

    • Tailing factor ( Tf​ ) ≤1.2

    • Theoretical plates ( N ) ≥10,000

    • Resolution ( Rs​ ) between the main (E,E) peak and any (Z,Z) isomer impurity ≥1.5 .

Workflow Prep Sample Prep (PTFE Filter) Equil Equilibration (pH < 2.5) Prep->Equil Grad Gradient Elution (5% to 60% B) Equil->Grad Detect UV Detection (260 nm) Grad->Detect SST System Suitability (Self-Validation) Detect->SST

Fig 2: Step-by-step analytical workflow for RP-HPLC purity assessment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6450875, (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid." PubChem, [Link].

  • Gomes, R. D. P., et al. "Method for the Determination of Benzene Metabolite t,t-Muconic Acid in Urine by HPLC-UV with an Ion Exclusion Column." Separations, vol. 3, no. 2, 2016, p. 14. [Link].

  • Pezzatti, J., et al. "Direct determination of t,t-muconic acid in human urine by two-dimensional liquid chromatography." Analyst, vol. 125, 2000, pp. 689-692. [Link].

Validation

A Senior Application Scientist's Guide to Comparing Ring-Cleaving Dioxygenase Activity on Catechol Substrates

For researchers in metabolic engineering, environmental bioremediation, and drug development, understanding the activity of ring-cleaving dioxygenases is paramount. These enzymes are nature's primary tool for degrading a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in metabolic engineering, environmental bioremediation, and drug development, understanding the activity of ring-cleaving dioxygenases is paramount. These enzymes are nature's primary tool for degrading aromatic compounds, a critical step in the global carbon cycle and a process with immense biotechnological potential. This guide provides an in-depth comparison of the two major classes of catechol dioxygenases—intradiol and extradiol—focusing on the experimental data and methodologies required for their effective evaluation.

The Fundamental Divide: Intradiol vs. Extradiol Dioxygenases

Ring-cleaving dioxygenases catalyze the oxygenolytic fission of catecholic compounds, incorporating both atoms of molecular oxygen into the aromatic ring.[1] The primary distinction between the two classes lies in the position of this cleavage, a difference dictated by the enzyme's active site structure and the oxidation state of its essential iron cofactor.[2]

  • Intradiol (Ortho) Cleavage: Catalyzed by enzymes like Catechol 1,2-Dioxygenase (C12O), this process cleaves the C-C bond between the two hydroxyl groups of the catechol ring. These enzymes utilize a non-heme Fe(III) ion in their active site.[1][2] The reaction with catechol yields cis,cis-muconic acid.

  • Extradiol (Meta) Cleavage: Catalyzed by enzymes such as Catechol 2,3-Dioxygenase (C23O), this process cleaves the C-C bond adjacent to one of the hydroxyl groups. These enzymes depend on a non-heme Fe(II) ion for their activity.[1][2] The cleavage of catechol results in the formation of 2-hydroxymuconic semialdehyde, a distinctive yellow-colored product.

This fundamental difference in mechanism, stemming from the iron's oxidation state and the coordination environment, dictates the enzymes' substrate specificity, stability, and overall catalytic efficiency.

G cluster_0 Intradiol (Ortho) Cleavage Pathway cluster_1 Extradiol (Meta) Cleavage Pathway Catechol_I Catechol Enzyme_I Catechol 1,2-Dioxygenase (C12O) Fe(III) Active Site Catechol_I->Enzyme_I O2_I O₂ O2_I->Enzyme_I Product_I cis,cis-Muconic Acid Enzyme_I->Product_I ortho cleavage Catechol_E Catechol Enzyme_E Catechol 2,3-Dioxygenase (C23O) Fe(II) Active Site Catechol_E->Enzyme_E O2_E O₂ O2_E->Enzyme_E Product_E 2-Hydroxymuconic Semialdehyde Enzyme_E->Product_E meta cleavage

Fig. 1: Ortho vs. Meta Cleavage Pathways

Comparative Analysis of Catalytic Performance

A direct comparison of performance requires rigorous kinetic analysis. The Michaelis-Menten constant (Km) reflects the enzyme's affinity for a substrate (a lower Km indicates higher affinity), while the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of catalytic efficiency.

The data below, compiled from various studies, illustrates key performance differences.

Enzyme ClassEnzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Intradiol Blastobotrys raffinosifermentansCatechol4 ± 115.6 ± 0.43.95 x 10⁶[3]
Blastobotrys raffinosifermentansPyrogallol100 ± 2010.6 ± 0.41.06 x 10⁵[3]
Rhodococcus rhodochrousCatechol~1-213-19 (U/mg)~1 x 10⁷[4]
Rhodococcus rhodochrous3-Methylcatechol~1-213-19 (U/mg)~1 x 10⁷[4]
Rhodococcus rhodochrous4-Methylcatechol~1-213-19 (U/mg)~1 x 10⁷[4]
Extradiol Planococcus sp. S5Catechol42.719.8 (calc.)4.64 x 10⁵[5]
Planococcus sp. S54-Chlorocatechol-203.8% of Catechol-[5]
Pseudomonas putida (mutant)3-Methylcatechol1.4 ± 0.280 ± 25.7 x 10⁷[5]
Pseudomonas putida (mutant)Catechol15 ± 2148 ± 59.9 x 10⁶[5]

Expert Insights:

  • Substrate Specificity: Intradiol dioxygenases, like the one from Rhodococcus rhodochrous, can exhibit remarkably similar high affinities and turnover rates for catechol and simple methylated derivatives.[4] In contrast, extradiol dioxygenases often show greater versatility and can be more active on substituted, including chlorinated, catechols.[5] The substrate's electronic properties significantly influence the rate-limiting step in the intradiol mechanism.[6]

  • Catalytic Efficiency: While both enzyme classes are highly efficient, the data suggests that for unsubstituted catechol, intradiol enzymes can exhibit higher catalytic efficiencies (kcat/Km). However, mutations in extradiol enzymes can dramatically alter their kinetics, sometimes leading to higher turnover numbers for specific substrates.[5]

  • Enzyme Stability - A Critical Distinction: The reliance on Fe(II) makes extradiol dioxygenases highly susceptible to oxidative inactivation, where the active site iron is oxidized to the inactive Fe(III) state.[7] This instability is a major challenge in their practical application. Intradiol enzymes, which naturally operate with Fe(III), are generally more stable.

Experimental Design & Protocols

To generate reliable comparative data, a standardized experimental workflow is essential. This involves recombinant protein expression and purification, followed by precise kinetic assays.

G cluster_0 Phase 1: Biocatalyst Production cluster_1 Phase 2: Kinetic Characterization A Gene Cloning (e.g., catA for C12O) B Vector Ligation (e.g., pET vector) A->B C Transformation (e.g., E. coli BL21(DE3)) B->C D Protein Expression (IPTG Induction) C->D E Cell Lysis (Sonication) D->E F Purification (e.g., Ni-NTA Chromatography) E->F G Enzyme Quantification (e.g., Bradford Assay) F->G Purified Enzyme H Spectrophotometric Assay (Varying Substrate Conc.) G->H I Data Acquisition (Initial Rate Measurement) H->I J Kinetic Analysis (Michaelis-Menten Plot) I->J K Determine Km, Vmax, kcat J->K

Fig. 2: Experimental Workflow for Kinetic Comparison
Protocol: Recombinant Enzyme Expression and Purification

Causality: Using a purified recombinant enzyme is critical to eliminate interference from other cellular proteins and ensure that the measured activity is attributable solely to the dioxygenase of interest. An N-terminal His-tag is commonly used for efficient purification via immobilized metal affinity chromatography (IMAC).[4][8]

  • Gene Synthesis & Cloning: Synthesize the codon-optimized gene for the target dioxygenase (e.g., catA for C12O) and clone it into an expression vector like pEASY-E1 or a pET series vector.[8]

  • Transformation: Transform the expression plasmid into a suitable E. coli expression host, such as BL21(DE3).

  • Expression: Grow the culture in LB broth at 37°C to an OD₆₀₀ of ~0.6. Induce protein expression with 0.5-1.0 mM IPTG and continue incubation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Harvesting and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 7.5). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant contains the soluble protein.

  • Purification: Apply the clarified lysate to a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged dioxygenase with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.

  • Quantification and Purity Check: Determine the protein concentration using the Bradford method and assess purity via SDS-PAGE.

Protocol: Spectrophotometric Kinetic Assay

Causality: These assays are based on the principle that the products of ring cleavage have unique absorbance maxima in the UV-Vis spectrum, distinct from the catechol substrate. By monitoring the rate of increase in absorbance at this specific wavelength, we can directly measure the rate of the enzymatic reaction. This method is highly sensitive and allows for continuous monitoring of the reaction progress.

A. Catechol 1,2-Dioxygenase (C12O) Activity Assay

This assay measures the formation of cis,cis-muconic acid, which has an absorbance maximum at 260 nm .[8]

  • Reaction Mixture Preparation: In a UV-transparent cuvette or 96-well plate, prepare a reaction mixture containing:

    • 50 mM Phosphate or Tris-HCl buffer (optimal pH is typically 7.0-8.0)[9]

    • A range of catechol concentrations (e.g., from 0.1 x Km to 10 x Km; a typical starting range is 1-200 µM).

  • Temperature Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 30°C).

  • Initiate Reaction: Add a known amount of purified C12O enzyme to the mixture to start the reaction. The final volume is typically 200 µL to 1 mL.

  • Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 260 nm over time (e.g., for 1-3 minutes).

  • Calculate Initial Velocity: Determine the initial linear rate of reaction (ΔAbs/min). Convert this rate to µmol/min using the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) for cis,cis-muconic acid (~16,800 M⁻¹cm⁻¹).

B. Catechol 2,3-Dioxygenase (C23O) Activity Assay

This assay measures the formation of the yellow product, 2-hydroxymuconic semialdehyde, which has an absorbance maximum at 375 nm .[5]

  • Reaction Mixture Preparation: Prepare the reaction mixture as described for C12O, using an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Temperature Equilibration: Incubate at the desired temperature (e.g., 30°C).

  • Initiate Reaction: Add a known amount of purified C23O enzyme.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 375 nm over time.

  • Calculate Initial Velocity: Determine the initial rate and convert it to µmol/min using the molar extinction coefficient (ε) for 2-hydroxymuconic semialdehyde (~36,000 M⁻¹cm⁻¹).[5]

Conclusion and Future Directions

The choice between an intradiol and extradiol dioxygenase is highly dependent on the target application. Intradiol enzymes offer greater stability and high efficiency for unsubstituted catechols, making them robust candidates for defined biotransformation pathways. Extradiol enzymes, while often less stable, provide a broader substrate range that can be advantageous for bioremediation of complex mixtures of aromatic pollutants.

The field continues to advance through protein engineering. By targeting active site residues, researchers can modulate the substrate specificity and even the stability of these enzymes.[10] For example, mutagenesis has been shown to improve the activity of C23O towards recalcitrant substrates like 4-ethylcatechol.[7] This ability to tailor enzyme function opens up new possibilities for creating bespoke biocatalysts for specialized applications in both industry and environmental science.

References

  • Vaquerizas, J. M., et al. (2006). The role of residue Thr249 in modulating the catalytic efficiency and substrate specificity of catechol-2,3-dioxygenase from Pseudomonas stutzeri OX1. PubMed. Available at: [Link]

  • Vetting, M. W., et al. (2004). Comparison of the binding characteristics of intradiol and extradiol dioxygenases. ResearchGate. Available at: [Link]

  • Korn, A., et al. (2020). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. PMC. Available at: [Link]

  • Harayama, S., et al. (1991). Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth. PubMed. Available at: [Link]

  • Edge, R., et al. (2018). Comparison of kinetic data for four catecholic substrates. ResearchGate. Available at: [Link]

  • Míguez, C. B., et al. (2011). Apparent Km and Vm/,, values of substituted catechols for chlorocatechol 1 ,Zdioxygenase from A. denitrificans (BRI 601 1). ResearchGate. Available at: [Link]

  • Korn, A., et al. (2020). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology. Available at: [Link]

  • Lipscomb, J. D., & Tierney, D. L. (2005). A two-electron shell game: Intermediates of the extradiol-cleaving catechol dioxygenases. Journal of Inorganic Biochemistry. Available at: [Link]

  • Eaton, R. W. (1996). Purification and characterization of catechol 1,2-dioxygenase from Rhodococcus rhodochrous NCIMB 13259 and cloning and sequencing of its catA gene. PMC. Available at: [Link]

  • Ridder, L., et al. (1998). Quantitative structure/activity Relationship for the Rate of Conversion of C4-substituted Catechols by catechol-1,2-dioxygenase From Pseudomonas Putida (Arvilla) C1. PubMed. Available at: [Link]

  • Broderick, J. B. (1999). Catechol dioxygenases. ResearchGate. Available at: [Link]

  • Szyjka, K., et al. (2006). Synthetic models of the active site of catechol oxidase: mechanistic studies. Chemical Society Reviews. Available at: [Link]

  • Junca, H., et al. (2004). Difference in kinetic behaviour of catechol 2,3-dioxygenase variants from a polluted environment. PubMed. Available at: [Link]

  • Crelier, S., et al. (2017). Production of a Recombinant Catechol 2,3-Dioxygenase for the Degradation of Micropollutants. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Wang, L., et al. (2016). Cloning, Expression and Characterization of a Mesophilic Catechol 1,2-dioxygenase from Rhodococcus ruber OA1. Science Alert. Available at: [Link]

  • Patel, R. N., et al. (1976). Catechol 1,2-dioxygenase from Acinetobacter calcoaceticus: purification and properties. Journal of Bacteriology. Available at: [Link]

  • Sreenivasulu, K., et al. (2019). ISOLATION, PURIFICATION AND CHARACTERIZATION OF CATECHOL 1,2-DIOXYGENASE FROM PSEUDOMONAS SP. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Guzik, U., et al. (2013). Intradiol Dioxygenases — The Key Enzymes in Xenobiotics Degradation. IntechOpen. Available at: [Link]

  • Kovaleva, E. G., & Lipscomb, J. D. (2008). Crystal structures of alkylperoxo and anhydride intermediates in an intradiol ring-cleaving dioxygenase. PNAS. Available at: [Link]

  • Sunder, S., & Que, L. Jr. (2001). Models for Extradiol Cleaving Catechol Dioxygenases: Syntheses, Structures, and Reactivities of Iron(II). ACS Publications. Available at: [Link]

  • Saxena, D., & Thakur, I. S. (2007). Purification and characterization of catechol 1,2-dioxygenase of Pseudomonas fluorescens for degradation of 4-chlorobenzoic acid. ResearchGate. Available at: [Link]

  • Szyjka, K., et al. (2006). Synthetic Models of the Active Site of Catechol Oxidase: Mechanistic Studies. Accounts of Chemical Research. Available at: [Link]

  • Gądek, K., et al. (2022). Structure of catechol where the C1–C2 bond cleavage site is marked red, and the decay of C2–C3 is marked blue. ResearchGate. Available at: [Link]

  • Bugg, T. D. H. (2003). Mechanism of extradiol aromatic ring-cleaving dioxygenases. PMC. Available at: [Link]

Sources

Comparative

Antimicrobial activity of hexanedioic acid derivatives.

As a Senior Application Scientist specializing in antimicrobial drug development, I frequently evaluate novel structural frameworks to combat the escalating crisis of antimicrobial resistance (AMR). Hexanedioic acid (com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimicrobial drug development, I frequently evaluate novel structural frameworks to combat the escalating crisis of antimicrobial resistance (AMR). Hexanedioic acid (commonly known as adipic acid) is a highly versatile dicarboxylic acid. While inherently possessing mild preservative qualities, its true potential is unlocked when its backbone is functionalized.

This guide objectively compares the performance, mechanistic pathways, and experimental validation of three leading classes of hexanedioic acid derivatives: Organotin(IV) Hexanedioates , Triazolo-Thiadiazole Conjugates , and Adipic Acid Monoethyl Esters (AAME) .

To understand how a simple dicarboxylic acid is transformed into potent antimicrobial agents, we must map the structure-activity relationship (SAR) of its derivatives. The functional groups attached to the hexanedioic acid backbone dictate whether the molecule will disrupt lipid bilayers, inhibit enzymatic targets, or elicit host-immune responses.

G HA Hexanedioic Acid (Adipic Acid) Backbone OrgTin Organotin(IV) Complexes (e.g., Ph3SnL) HA->OrgTin Triaz Triazolo-Thiadiazole Derivatives HA->Triaz AAME Adipic Acid Monoethyl Ester (AAME) HA->AAME Mech1 Lipid Bilayer Disruption & Apoptotic Induction OrgTin->Mech1 Mech2 Enzymatic Inhibition via N/S Heterocycles Triaz->Mech2 Mech3 Plant Defense Elicitation & Hyphal Inhibition AAME->Mech3 Target1 Broad-Spectrum (Gram +/-, Fungi) Mech1->Target1 Target2 Targeted Antibacterial (S. aureus, E. coli) Mech2->Target2 Target3 Agricultural Antifungal (B. cinerea) Mech3->Target3

Fig 1. Mechanistic divergence of hexanedioic acid derivatives in antimicrobial applications.

Comparative Analysis of Derivative Classes

Class A: Organotin(IV) Hexanedioate Complexes (The Broad-Spectrum Disruptors)

Organotin(IV) derivatives of potassium hydrogen hexanedioate (such as Ph3​SnL and Bu2​SnL2​ ) represent the most potent direct antimicrobials in this family.

  • Causality of Action: The antimicrobial efficacy of these complexes is driven by the lipophilicity of the organotin moiety [1]. The hexanedioic acid acts as a stable carrier ligand, while the phenyl or butyl tin groups allow the molecule to partition seamlessly into the bacterial phospholipid bilayer. This causes membrane depolarization, leakage of intracellular contents, and subsequent cell death.

  • Performance: These compounds exhibit Minimum Inhibitory Concentrations (MIC) as low as 7.5–15 µg/mL against formidable pathogens like Staphylococcus aureus and Pseudomonas aeruginosa [1].

Class B: Triazolo-Thiadiazole Conjugates (The Targeted Inhibitors)

Synthesized via the one-pot cyclization of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with hexanedioic acid, these 1,4-bis-butane derivatives are engineered for targeted antibacterial action [2].

  • Causality of Action: Unlike the brute-force membrane disruption of organotins, these derivatives rely on nitrogen and sulfur-rich heterocyclic pharmacophores. These heteroatoms engage in critical hydrogen bonding and π−π stacking with bacterial target enzymes, effectively stalling metabolic pathways.

  • Performance: They show highly promising, selective activity against E. coli and Bacillus subtilis, making them excellent candidates for targeted therapeutics where microbiome preservation is desired.

Class C: Adipic Acid Monoethyl Ester (AAME) (The Agricultural Elicitors)

AAME is widely utilized in sustainable food preservation and agricultural pathogen control [3].

  • Causality of Action: AAME operates via a dual mechanism. Directly, as an organic acid, it penetrates fungal cell walls in its undissociated state, lowering the intracellular pH and exhausting the pathogen's ATP pumps. Indirectly, it acts as a robust plant defense elicitor, upregulating the host plant's innate immune responses (e.g., increasing phenylalanine ammonia-lyase activity).

  • Performance: Treatment with 16 mM AAME has been shown to completely inhibit Botrytis cinerea infection on tomato fruits, even post-washing, proving its systemic efficacy [3].

Quantitative Performance Comparison

The following table synthesizes the experimental data across the three derivative classes to aid in compound selection based on target applications.

Derivative ClassRepresentative CompoundPrimary Target OrganismsMIC Range (µg/mL)Mechanism of ActionToxicity / Application Context
Organotin(IV) Hexanedioates Ph3​SnL (Triphenyltin)S. aureus, E. coli, C. albicans7.5 - 15.0Membrane disruptionHigh / Clinical & Industrial
Triazolo-Thiadiazole Compound 2d (Aryl-substituted)S. aureus, B. subtilis12.5 - 25.0Enzyme inhibitionModerate / Pharmaceutical
Monoethyl Esters AAMEB. cinerea, Alternaria solani~2,700 (16 mM)pH disruption & Immune elicitationLow (Food Grade) / Agriculture

Validated Experimental Protocols

To ensure scientific integrity, protocols must be self-validating systems. Below are the optimized methodologies for evaluating these derivatives, including the rationale behind critical experimental choices.

Protocol 1: Resazurin-Assisted Broth Microdilution Assay (For Organotin Derivatives)

Organotin complexes can occasionally precipitate in aqueous broths, artificially inflating Optical Density ( OD600​ ) readings. Therefore, relying on a colorimetric metabolic indicator like Resazurin is mandatory to prevent false-negative efficacy data.

  • Compound Preparation: Dissolve the synthesized Ph3​SnL in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock.

    • Causality Check: The final concentration of DMSO in the test wells must strictly remain ≤1% . Concentrations above 1% can artificially permeabilize bacterial membranes, synergizing with the drug and yielding false-positive MIC values.

  • Inoculum Standardization: Grow S. aureus (ATCC 25923) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:150 in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the organotin compound from 60 µg/mL down to 0.46 µg/mL in MHB.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive growth control (broth + bacteria + 1% DMSO) and a negative sterility control (broth only). Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. The MIC is the lowest concentration well that remains strictly blue.

Protocol 2: In Planta Antifungal Efficacy Assay (For AAME)

To prove that AAME acts as a systemic plant defense elicitor and not just a topical contact fungicide, a post-treatment washing step is integrated into the protocol.

  • Formulation: Prepare a 16 mM solution of Adipic Acid Monoethyl Ester (AAME) in distilled water containing 0.05% Tween-20 (to reduce surface tension for uniform leaf coverage).

  • Plant Treatment: Spray the leaves and fruits of healthy Solanum lycopersicum (tomato) models until runoff.

  • The Wash Step (Self-Validation): 24 hours post-treatment, gently wash half of the treated cohort with distilled water to remove topical AAME residues.

    • Causality Check: If the washed plants still resist infection, the antimicrobial activity is confirmed to be driven by systemic immune elicitation rather than mere topical fungicidal action.

  • Pathogen Challenge: Inoculate all plants (including a mock-treated water control) with a 10 µL droplet of Botrytis cinerea spore suspension ( 1×105 spores/mL).

  • Incubation & Scoring: Keep plants in a high-humidity chamber (>90% RH) at 22°C. Measure the diameter of necrotic lesions at 72 and 96 hours post-inoculation using digital calipers.

References

  • Studies on the Synthetic and Biological Activity of Some Organotin (IV) Derivatives of Hexanedioic Acid. Iornumbe, E. N., Yiase, S. G., & Sha'Ato, R. (2016). IOSR Journal of Applied Chemistry.[Link]

  • The Synthesis and Antibacterial Activities of 1,4-Bis[(3-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-6-yl]Butanes. Phosphorus, Sulfur, and Silicon and the Related Elements. Taylor & Francis.[Link]

  • Organic Acids in Food Preservation: Exploring Synergies, Molecular Insights, and Sustainable Applications. Sorathiya, K. B., Melo, A., Hogg, M. C., & Pintado, M. (2025). Sustainability, 17(8), 3434. MDPI.[Link]

Validation

Comparing different purification techniques for muconic acids.

A Comprehensive Guide to Muconic Acid Purification: Comparative Techniques, Protocols, and Yield Optimization cis,cis-Muconic acid (MA) is a high-value dicarboxylic acid and a critical platform chemical for the sustainab...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Muconic Acid Purification: Comparative Techniques, Protocols, and Yield Optimization

cis,cis-Muconic acid (MA) is a high-value dicarboxylic acid and a critical platform chemical for the sustainable synthesis of adipic acid, terephthalic acid, and advanced bioplastics[1]. While metabolic engineering of microbial cell factories (such as Saccharomyces cerevisiae and Pseudomonas putida) has successfully pushed fermentation titers beyond 20 g/L, downstream processing (DSP) remains the primary bottleneck[2]. Recovering highly pure MA from complex aqueous fermentation broths often accounts for up to 60% of total production costs[3].

This guide provides an objective, data-driven comparison of the two most prominent purification techniques—Adsorption-Coupled Isoelectric Precipitation and Reactive Liquid-Liquid Extraction —equipping researchers and process engineers with the mechanistic insights needed to optimize recovery and purity.

Mechanistic Comparison of Purification Strategies

Adsorption-Coupled Isoelectric Precipitation

This is the industry-standard and most pilot-validated methodology for recovering MA from biological broths[2],[4]. The process relies on a two-phase thermodynamic manipulation. First, activated carbon is introduced to selectively adsorb aromatic impurities (such as protocatechuic acid and colorants) that share structural similarities with MA and would otherwise co-crystallize[1],[4]. Second, the broth undergoes a drastic pH and temperature shift. Because MA has pKa values of approximately 3.8 and 5.0, dropping the pH below 2.0 fully protonates the molecule, minimizing its aqueous solubility to roughly 3.5 g/L[5]. Subsequent cooling to 4 °C drives the solution into supersaturation, forcing the MA to precipitate[1].

  • Advantages: Achieves exceptionally high isomeric purity (>95%) without the use of toxic organic solvents, making it highly scalable[2],[4].

  • Limitations: Overall recovery yields are typically capped between 66% and 74% due to the residual solubility of MA in the aqueous phase and product loss during filtration[1],[2]. Additionally, the massive acid/base requirements generate significant sulfate salt waste[6],[3].

Reactive Liquid-Liquid Extraction

Reactive extraction is an intensifying approach that utilizes an extractant—typically an amine or a phosphorus-bonded compound like Tri-n-butyl phosphate (TBP)—dissolved in an organic diluent[1],[7]. The extractant forms reversible hydrogen bonds or ion pairs with the MA molecules, selectively partitioning them into the organic phase[1].

  • Advantages: Exhibits near-quantitative recovery efficiencies (often >95% to 99.2%) and allows for continuous in situ product recovery (ISPR) to alleviate product inhibition during fermentation[7],[8].

  • Limitations: The process requires complex downstream stripping (back-extraction) to detach the MA from the extractant and recover the organic solvent[8]. The use of organic solvents also introduces environmental and biological toxicity concerns[1].

Quantitative Performance Metrics

The following table synthesizes experimental data comparing the two primary purification workflows based on recent pilot and bench-scale studies.

Purification TechniqueTypical YieldIsomeric PurityPrimary Cost DriverScalabilityEnvironmental Impact
Adsorption + Precipitation 66.0% - 74.0%[1],[2]95.0% - 97.8%[5],[2]Acid/Base consumption, Cooling energy[3]High (Pilot-validated up to 50 L)[2]Moderate (Gypsum/salt waste generation)[6]
Reactive Extraction 95.0% - 99.2%[7],[8]>90.0% (Pre-strip)Solvent recovery, Extractant synthesis[1]Medium (Bench/Lab scale)[1]High (Organic solvent usage)[1]

Downstream Processing Workflow Visualization

MAPurification cluster_precipitation Adsorption & Precipitation Pathway cluster_extraction Reactive Extraction Pathway Broth Fermentation Broth (MA Titer > 20 g/L) Clarification Centrifugation & Filtration (Cell Debris Removal) Broth->Clarification Carbon Activated Carbon Adsorption (Removes Aromatic Impurities) Clarification->Carbon Aqueous Stream Extraction Reactive Extraction (TBP in Organic Diluent) Clarification->Extraction Cell-free Broth Acidification Acidification (pH 2.0) & Cooling (4°C) Carbon->Acidification Crystallization Vacuum Filtration & Drying Acidification->Crystallization PureMA Purified Muconic Acid (>95% Purity) Crystallization->PureMA Yield: 66-74% Stripping Solvent Stripping (Back-Extraction) Extraction->Stripping Stripping->PureMA Yield: >95%

Comparative workflows for muconic acid downstream processing and recovery.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints to confirm the causality of each step.

Protocol A: Adsorption-Coupled Isoelectric Precipitation[5],[4]
  • Step 1: Clarification. Centrifuge the raw fermentation broth at 8,000 × g for 15 minutes to pellet cell mass, followed by microfiltration (0.2-μm).

  • Step 2: Activated Carbon Treatment. Add activated carbon (5% w/v) to the clarified broth and agitate for 2 hours.

    • Causality: Activated carbon's high surface area selectively adsorbs hydrophobic, non-target aromatics (e.g., protocatechuic acid) that interfere with crystal lattice formation[4].

    • Validation Checkpoint: Monitor the effluent via UV-Vis spectroscopy at 260 nm. A sharp drop in absorbance confirms the successful removal of aromatic impurities.

  • Step 3: Acidification. Slowly titrate the treated broth with concentrated H₂SO₄ until the pH stabilizes at 2.0.

    • Causality: At pH 2.0, which is well below MA's lowest pKa (3.8), the carboxylate groups are fully protonated. The loss of ionic charge drastically reduces MA's hydrogen-bonding capacity with water, minimizing its solubility[5].

  • Step 4: Cooling & Crystallization. Transfer the acidified broth to a cooling jacketed vessel and incubate at 4 °C for 12–24 hours.

    • Causality: The reduction in thermal kinetic energy depresses the solubility limit further, forcing the solution into supersaturation and driving crystal nucleation[1].

  • Step 5: Recovery & Validation. Vacuum filter the precipitated crystals through a 0.2-μm polyethersulfone (PES) membrane and dry in a vacuum oven for 48 hours.

    • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). A sharp endothermic melting peak at ~195 °C confirms a cis,cis-MA purity of >95%[5].

Protocol B: Reactive Extraction using Phosphorus-Bonded Extractants[1],[7]
  • Step 1: Extractant Preparation. Prepare an organic phase containing an extractant (e.g., tri-hexyl-tetra-decyl-phosphonium decanoate or TBP) dissolved in an organic diluent like n-heptane[7].

  • Step 2: pH Optimization. Adjust the cell-free aqueous MA solution to pH 3.0.

    • Causality: Maintaining the pH below the pKa ensures the muconic acid remains in its undissociated form, which is an absolute prerequisite for forming stable hydrogen bonds with the extractant molecules[1].

  • Step 3: Phase Contact. Combine equal volumes of the aqueous and organic phases. Agitate vigorously at 45 °C for 20 minutes[7].

    • Causality: Elevated temperatures and vigorous mixing lower the viscosity of the organic phase and decrease mass transfer resistance across the liquid-liquid interface, accelerating the extraction kinetics.

  • Step 4: Phase Separation & Validation. Centrifuge the biphasic mixture at 3,000 × g for 5 minutes to break any emulsions.

    • Validation Checkpoint: Analyze the aqueous raffinate (bottom layer) via HPLC. A >95% reduction in the MA peak area compared to the starting broth validates successful extraction[7].

Sources

Comparative

Advanced Spectral Cross-Referencing for 2,5-Dimethylhexa-2,4-dienedioic Acid: A Comparative Guide to Analytical Databases

Accurate structural dereplication is a critical bottleneck in organic synthesis and drug development. For highly conjugated systems like 2,5-dimethylhexa-2,4-dienedioic acid (also known as 2,5-dimethylmuconic acid, CID 6...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural dereplication is a critical bottleneck in organic synthesis and drug development. For highly conjugated systems like 2,5-dimethylhexa-2,4-dienedioic acid (also known as 2,5-dimethylmuconic acid, CID 6450875), relying on a single analytical technique or a single reference database often leads to structural misassignments. This compound, utilized as a versatile building block in coordination chemistry and potential therapeutic precursors , requires orthogonal spectral validation (NMR, MS, IR).

This guide objectively compares the leading spectral databases—AIST SDBS, NIST Chemistry WebBook, and PubChem—evaluating their performance, data integrity, and utility in validating the spectral signature of 2,5-dimethylhexa-2,4-dienedioic acid.

Database Performance & Feature Comparison

When cross-referencing experimental data for a conjugated diene diacid, the choice of database dictates the accuracy of the structural confirmation. No single platform provides a complete profile; rather, they serve complementary roles in a robust analytical workflow.

  • AIST SDBS (Spectral Database for Organic Compounds): The gold standard for experimental NMR and IR data. SDBS provides high-resolution, empirically derived 1 H and 13 C NMR spectra .

    • Causality for Choice: Conjugated dienes exhibit complex allylic coupling and highly solvent-dependent chemical shifts. Empirical data from SDBS is far more reliable than heuristic software predictions, which often fail to account for the long-range coupling present in 2,5-dimethylmuconic acid.

  • NIST Chemistry WebBook: The premier repository for Electron Ionization Mass Spectrometry (EI-MS) and thermophysical data .

    • Causality for Choice: NIST relies on standardized 70 eV EI-MS. This specific ionization energy ensures that fragmentation patterns (e.g., the characteristic loss of H 2​ O or CO 2​ from the dicarboxylic acid moieties) are highly reproducible and algorithmically matchable across different quadrupole or TOF instruments.

  • PubChem: Best for aggregated metadata, computed descriptors (e.g., InChIKey, SMILES), and literature linkages .

    • Causality for Choice: While it lacks raw experimental NMR spectra, PubChem is essential for cross-referencing biological activity assays, patent literature, and computed 3D conformers to verify steric constraints of the (2Z,4Z) or (2E,4E) isomers.

Table 1: Comparative Analysis of Spectral Databases
PlatformPrimary UtilityData TypeStrengths for 2,5-Dimethylmuconic AcidLimitations
AIST SDBS NMR ( 1 H, 13 C), FT-IREmpiricalProvides exact J-coupling values for the conjugated olefinic protons.Manual search interface; limited API integration.
NIST WebBook EI-MS, GC-MSEmpiricalStandardized 70 eV spectra allow direct algorithmic library matching.Lacks comprehensive NMR datasets.
PubChem Metadata, LiteratureComputed / AggregatedExcellent for InChIKey validation and finding related synthetic patents.No raw experimental spectral files (e.g., FID or .msp).

Representative Spectral Data for Validation

To facilitate cross-referencing, Table 2 synthesizes the expected spectral features of 2,5-dimethylhexa-2,4-dienedioic acid based on cross-referenced database standards.

Table 2: Key Spectral Features for Cross-Referencing
TechniqueKey Signal / FeatureStructural AssignmentPreferred Database
1 H NMR ~2.0 ppm (s, 6H)Allylic methyl groups (-CH 3​ )SDBS
1 H NMR ~7.3 ppm (s, 2H)Olefinic protons (=CH-)SDBS
13 C NMR ~169 ppmCarboxylic acid carbonyl (C=O)SDBS
EI-MS m/z 170Molecular Ion[M] + NIST
EI-MS m/z 152Loss of water [M-H 2​ O] + NIST
FT-IR ~1680 cm −1 Conjugated C=O stretchSDBS / NIST

Experimental Protocol: A Self-Validating Workflow

A self-validating protocol incorporates internal controls and orthogonal validation steps. By embedding calibration standards directly into the sample matrix, the resulting data inherently proves its own accuracy before external database comparison.

Step 1: Sample Preparation & Internal Calibration
  • NMR Preparation: Dissolve 10 mg of 2,5-dimethylhexa-2,4-dienedioic acid in 0.6 mL of DMSO- d6​ .

    • Causality: Dicarboxylic acids often exhibit poor solubility in CDCl 3​ . DMSO- d6​ disrupts intermolecular hydrogen bonding, yielding sharper resonance peaks.

    • Internal Control: Add Tetramethylsilane (TMS) at 0.01% v/v. This ensures the 0.00 ppm baseline is absolute, preventing systematic chemical shift errors during SDBS querying.

  • MS Preparation: Prepare a 1 µg/mL solution in LC-MS grade methanol.

    • Internal Control: Prior to injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA) to validate mass accuracy across the m/z 50-600 range.

Step 2: Data Acquisition
  • NMR: Acquire 1 H NMR at a minimum of 400 MHz using a standard 30° pulse program. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow full relaxation of the carboxylic protons.

  • MS: Acquire EI-MS strictly at 70 eV. This is non-negotiable, as altering the ionization energy will change the fragmentation kinetics, rendering NIST library matching algorithms ineffective.

Step 3: Spectral Processing & Database Querying
  • Peak Picking (Mnova / ACD/Labs): Extract exact chemical shifts and coupling constants. For this compound, verify the symmetry of the molecule (only 4 distinct carbon environments should appear in the 13 C NMR).

  • Algorithmic Matching:

    • NIST MS Search: Import the .msp file. Utilize the "Identity Match" algorithm, prioritizing the molecular ion (m/z 170).

    • SDBS Query: Manually input the carbon skeleton (C8H10O4) and the primary 1 H shifts into the SDBS search matrix to confirm the (2Z,4Z) or (2E,4E) stereochemistry based on olefinic shift variations.

Workflow Visualization

The following diagram illustrates the integrated workflow for acquiring, processing, and validating spectral data across multiple platforms.

SpectralWorkflow cluster_databases Database Cross-Referencing Platforms Acquisition Data Acquisition & Internal Calibration (NMR with TMS, MS with PFTBA) Processing Spectral Processing & Peak Picking (Mnova, ACD/Labs) Acquisition->Processing Raw Data Output DB_NIST NIST WebBook (70 eV EI-MS, IR) Processing->DB_NIST m/z fragments DB_SDBS AIST SDBS (1H/13C NMR, IR) Processing->DB_SDBS Chemical shifts DB_PubChem PubChem (Computed Metadata) Processing->DB_PubChem SMILES / InChIKey Validation Orthogonal Cross-Referencing & Hit Validation DB_NIST->Validation DB_SDBS->Validation DB_PubChem->Validation Confirmation Structural Confirmation: 2,5-Dimethylhexa-2,4-dienedioic acid Validation->Confirmation High Confidence Match

Fig 1: Spectral data acquisition and database cross-referencing workflow for structural validation.

Conclusion

Relying on a single database for the verification of complex diene diacids invites analytical risk. A rigorous, self-validating cross-referencing strategy requires NIST for MS fragmentation validation, SDBS for empirical NMR/IR matching, and PubChem for structural metadata aggregation. By enforcing internal calibrations (TMS, PFTBA) prior to database querying, researchers can ensure their experimental data is robust, reproducible, and ready for regulatory or publication submission.

References

  • Atkinson, M. B. J., et al. "Applications of hydrogen-bond-acceptor templates to direct 'in-phase' reactivity of a diene diacid in the solid state." Photochemical & Photobiological Sciences (2011).[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[Link]

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6450875, (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid."[Link]

Safety & Regulatory Compliance

Safety

2,5-Dimethylhexa-2,4-dienedioic acid proper disposal procedures

Operational Guide: Safe Handling and Proper Disposal of 2,5-Dimethylhexa-2,4-dienedioic Acid As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Proper Disposal of 2,5-Dimethylhexa-2,4-dienedioic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on optimizing laboratory safety protocols. 2,5-Dimethylhexa-2,4-dienedioic acid (also known as 2,5-dimethylmuconic acid)—a valuable dicarboxylic acid building block used in pharmaceutical synthesis and coordination chemistry[1]—requires meticulous handling. Its conjugated diene system and acidic functional groups present unique reactivity profiles that must be respected during both experimental use and final waste disposition.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2].

Section 1: Chemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must understand the physicochemical properties driving the compound's behavior. 2,5-Dimethylhexa-2,4-dienedioic acid acts as a weak organic acid and a potential ligand[1].

Table 1: Quantitative Physicochemical and Regulatory Parameters

ParameterValueClinical/Operational Significance
Molecular Weight 170.16 g/mol [3]Determines stoichiometric neutralization requirements for aqueous waste.
Topological Polar Surface Area (TPSA) 74.6 Ų[3]High polarity necessitates polar solvent cleanup (e.g., alcohols) for surface residues.
Physical State Solid / Crystalline Powder[4]Poses a risk of combustible dust generation and respiratory irritation if aerosolized.
Regulatory Threshold (pH) 2.0 or 12.5[2]Aqueous mixtures outside this range trigger EPA D002 Corrosive Waste classification.

Mechanistic Insight: The presence of conjugated double bonds makes this compound susceptible to aggressive oxidation[1]. If improperly mixed with strong oxidizers (e.g., nitric acid, peroxides) in a waste carboy, it can undergo exothermic degradation, potentially leading to container rupture.

Section 2: Waste Disposition Workflows

Waste generated from 2,5-dimethylhexa-2,4-dienedioic acid typically falls into two categories: unreacted solid waste (e.g., expired reagents, spills) and aqueous/solvent reaction mixtures.

G Start Waste Generation: 2,5-Dimethylhexa-2,4-dienedioic acid State Determine Waste State Start->State Solid Solid / Powder Waste State->Solid Unreacted/Spill Aqueous Aqueous / Solvent Mixture State->Aqueous Reaction Byproduct SolidCollect Collect in Compatible Polyethylene Container Solid->SolidCollect AqueousCheck Check pH & Compatibility Aqueous->AqueousCheck Label Label: Hazardous Organic Waste (Non-Halogenated) SolidCollect->Label Neutralize Neutralize to pH 6-8 (If Aqueous Acidic) AqueousCheck->Neutralize Neutralize->Label Incineration EPA-Approved Incineration Facility Label->Incineration

Figure 1: Operational workflow for 2,5-Dimethylhexa-2,4-dienedioic acid waste disposition.

Protocol A: Disposal of Solid Unreacted Waste

Objective: Safely contain solid organic acid waste for high-temperature incineration without generating airborne particulates.

  • Collection: Using a non-sparking anti-static spatula, transfer the solid material into a high-density polyethylene (HDPE) wide-mouth container[5].

    • Causality: HDPE provides excellent chemical resistance against organic acids and prevents moisture ingress. Non-sparking tools mitigate the ignition risk associated with organic dust clouds.

  • Dust Suppression: If transferring large quantities, perform the operation inside a certified chemical fume hood to capture any fugitive dust, completely avoiding inhalation[6].

  • Labeling: Affix a standardized hazardous waste label immediately. Mark the contents clearly as "Hazardous Waste - Solid Organic Acid (Non-Halogenated)".

  • Storage & Segregation: Store the sealed container in a designated secondary containment tray. Strictly segregate this waste from strong oxidizing agents and strong bases.

    • Causality: Segregation prevents violent redox reactions driven by the oxidation of the compound's conjugated diene backbone[1].

  • Final Disposition: Transfer the container to your institution's Environmental Health and Safety (EHS) team for processing at an EPA-approved commercial incineration facility. Incineration completely oxidizes the organic carbon to CO₂ and water.

Protocol B: Disposal of Aqueous Reaction Mixtures

Objective: Neutralize acidic aqueous waste streams to prevent D002 characteristic waste violations and ensure safe downstream handling[2].

  • pH Assessment: Extract a 1 mL aliquot of the aqueous waste stream and measure the pH using a calibrated pH meter or universal indicator paper.

  • Neutralization: If the pH is below 6.0, slowly add a weak base—such as a 5% Sodium Bicarbonate (NaHCO₃) solution—while stirring continuously.

    • Causality: Sodium bicarbonate is preferred over strong bases (like NaOH) because it self-buffers and releases CO₂, providing a visual indicator (effervescence) of the neutralization progress. Neutralization prevents the acidic mobilization of heavy metals if accidentally mixed with other lab wastes[7].

  • Validation: Re-test the pH. The system is validated when the pH stabilizes between 6.0 and 8.0.

  • Consolidation: Pour the neutralized aqueous waste into a designated "Aqueous Waste" carboy. If the reaction mixture contains organic solvents (e.g., from a fractional distillation step[1]), separate the organic layer and dispose of it in a "Non-Halogenated Organic Solvent" carboy.

Section 3: Emergency Spill Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a particulate respirator if dust is airborne[6].

  • Containment (Dry Spill): Do not use dry sweeping, which aerosolizes the conjugated organic powder[4]. Instead, lightly mist the spill area with deionized water to suppress dust generation.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a compatible chemical waste container[5].

  • Surface Decontamination: Wash the affected surface with a dilute alkaline solution (e.g., 1% sodium carbonate) to neutralize residual acid. Follow with a final wash using water and a polar solvent like ethanol to dissolve any remaining organic traces, leveraging the compound's polar surface area[3].

  • Validation: Test the final rinse water with pH paper to ensure the surface has been fully neutralized (target pH 7.0) before declaring the area safe.

Section 4: Regulatory Compliance & Documentation

Under EPA RCRA guidelines, laboratories must strictly monitor their waste accumulation:

  • Satellite Accumulation: Store waste at or near the point of generation. Do not exceed 55 gallons of non-acute hazardous waste[8].

  • Manifesting: Ensure that all waste manifests accurately reflect the chemical composition to prevent incompatible pooling at the disposal facility.

  • SDS Accessibility: Always maintain the Safety Data Sheet (SDS) for 2,5-dimethylhexa-2,4-dienedioic acid (and analogous compounds like muconic acid) readily accessible to all laboratory personnel[9].

References

  • National Institutes of Health. "PubChem Compound Summary for CID 6450875, (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid". PubChem. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - trans, trans-Muconic acid". Cole-Parmer Safety Database. Available at:[Link]

  • Purdue University. "Hazardous Waste Disposal Guidelines". Radiological and Environmental Management. Available at:[Link]

  • University of Notre Dame. "Standard Operating Procedures Waste Handling & Disposal". Risk Management and Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2,5-Dimethylhexa-2,4-dienedioic acid

Comprehensive Safety & Operational Guide: Handling 2,5-Dimethylhexa-2,4-dienedioic Acid As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic disciplin...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2,5-Dimethylhexa-2,4-dienedioic Acid

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic discipline. 2,5-Dimethylhexa-2,4-dienedioic acid (CAS: 20514-40-3 for the Z,Z-isomer) is an organic compound characterized by a conjugated diene backbone flanked by two carboxylic acid groups[1].

This specific molecular architecture dictates its reactivity and hazard profile. The acidic protons are responsible for localized tissue irritation upon contact with moisture, while the conjugated diene system increases the molecule's polarizability, making the dry powder highly susceptible to static charge accumulation. Understanding these physical and chemical properties is the foundation of our Personal Protective Equipment (PPE) strategy and operational workflows.

Physicochemical Properties & Mechanistic Hazard Assessment

To design a self-validating safety protocol, we must first quantify the physical parameters and hazards of the compound. Extrapolating from structurally identical conjugated dicarboxylic acids (such as muconic acid), we can define the operational thresholds[2][3].

Table 1: Quantitative Data & Hazard Causality

Property / GHS ClassValue / StatementMechanistic CausalityOperational Implication
Molecular Weight 170.16 g/mol [1]Defines molarity and proton concentration.Requires a ~1:1.5 weight ratio of Acid to NaHCO₃ for complete neutralization.
Physical State Solid (Powder)Low vapor pressure; primary physical risk is particulate aerosolization.Must be handled in a draft-controlled environment (>0.5 m/s face velocity).
Skin Irritation (Cat 2) H315: Causes skin irritation[2]Carboxylic groups lower local pH upon contact with epidermal moisture, denaturing proteins.Mandates impermeable nitrile barriers and immediate decontamination.
Eye Irritation (Cat 2A) H319: Causes serious eye irritation[4]Acidic dissociation in the aqueous environment of the cornea leads to rapid inflammation.Mandates indirect-vented chemical splash goggles.
Respiratory (Cat 3) H335: May cause respiratory irritation[5]Inhalation of fine crystalline powder causes acid-base disruption in respiratory mucosa.Mandates engineering controls (fume hood) or P100/N95 respirators.

PPE Selection: The Self-Validating System

Choosing PPE is an exercise in creating a self-validating barrier system where the failure of one component is immediately mitigated by another.

  • Hand Protection (Nitrile Gloves):

    • Causality: 2,5-Dimethylhexa-2,4-dienedioic acid is a polar organic molecule. Nitrile (a copolymer of acrylonitrile and butadiene) provides superior chemical resistance to polar organic acids compared to latex, which is more permeable.

    • Protocol: Implement a double-gloving strategy during bulk transfer. If the outer glove becomes contaminated with powder, it can be safely doffed without exposing the skin, thereby validating the integrity of the inner barrier.

  • Eye/Face Protection (Indirect-Vented Goggles):

    • Causality: Airborne particulates of dicarboxylic acids are highly irritating to the ocular mucosa[4]. Standard safety glasses with side shields are insufficient because they allow micro-dust to enter from the top and bottom gaps.

    • Protocol: Wear snug-fitting, indirect-vented chemical splash goggles. The indirect venting prevents fine dust from penetrating the enclosure while mitigating lens fogging during extended procedures.

  • Respiratory & Body Protection:

    • Causality: The conjugated diene structure can lead to static cling, making the powder "fluffy" and prone to aerosolization upon opening the container.

    • Protocol: Wear a standard flame-resistant laboratory coat fully buttoned. Primary handling must occur within a chemical fume hood. If engineering controls are compromised or unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[5].

Operational Workflow & Methodology

The following workflow ensures that the chemical is handled in a manner that prevents aerosolization and static discharge.

G A 1. Fume Hood Verification (Airflow > 0.5 m/s) B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B Verified C 3. Reagent Dispensing (Use Anti-static Spatula) B->C Secured D 4. Integrity Check (Verify No Spills/Dust) C->D E 5A. Protocol Execution (Synthesis/Assay) D->E Clean F 5B. Spill Protocol (Neutralize with NaHCO3) D->F Spill Detected

Safety-validated operational workflow for handling 2,5-Dimethylhexa-2,4-dienedioic acid.

Step-by-Step Handling Methodology:

  • Pre-Operation Verification: Verify the fume hood's continuous airflow monitor reads > 0.5 m/s. Ground all metal spatulas and analytical balances to prevent static discharge.

  • Dispensing & Weighing: Place an anti-static weighing boat on the balance. Use a static-dissipative (e.g., ceramic or grounded steel) spatula to transfer the 2,5-Dimethylhexa-2,4-dienedioic acid.

  • Dissolution: When dissolving the acid into a solvent (e.g., DMSO or basic aqueous buffers), slowly add the powder to the solvent, rather than pouring the solvent over the powder. This prevents the rapid displacement of air from aerosolizing the fine dust.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp microfiber cloth (using water or dilute sodium bicarbonate) to neutralize any microscopic residual acid.

Spill Response & Disposal Plan

A robust disposal plan relies on fundamental acid-base chemistry to neutralize the threat before it enters the laboratory waste stream[5].

Step-by-Step Spill Response Protocol:

  • Containment: Do not sweep the dry powder with a brush, as this generates hazardous respiratory aerosols.

  • Neutralization: Carefully cover the spilled powder with a weak solid base, such as sodium bicarbonate (NaHCO₃). The reaction safely neutralizes the acid, producing a harmless sodium salt, water, and carbon dioxide gas.

  • Collection: Moisten the neutralized mixture slightly with a spray bottle of water to suppress dust, then scoop the slurry into a chemically resistant, sealable waste container.

Disposal Logistics:

  • Segregation: Store 2,5-Dimethylhexa-2,4-dienedioic acid waste strictly away from strong oxidizing agents. The conjugated diene system is electron-rich and can undergo exothermic oxidative degradation if mixed with oxidizers like peroxides or nitric acid[5].

  • Labeling & Routing: Label the container explicitly as "Hazardous Waste: Solid Organic Acid (Irritant)" and dispose of it via a licensed hazardous waste contractor in accordance with local environmental regulations[6].

References

  • Benchchem. "(2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid | 20514-40-3".
  • MedChemExpress. "cis,cis-Muconic acid Safety Data Sheet".
  • TCI Chemicals. "trans,trans-Muconic Acid Safety Data Sheet".
  • ChemicalBook. "trans,trans-Muconic acid - Safety Data Sheet".
  • Sigma-Aldrich. "(2E,4E)-hexa-2,4-dienedioic acid - Safety Information".
  • Echemi. "cis,cis-Muconic acid SDS, 1119-72-8 Safety Data Sheets".
  • MetaSci. "Safety Data Sheet cis,cis-Muconic acid".

Sources

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